Triacetin-d9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H14O6 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
URAYPUMNDPQOKB-GQALSZNTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Isotopic Purity of Triacetin-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Triacetin-d9 (Glyceryl triacetate-d9), a deuterated analog of Triacetin. This document is intended to be a core resource for professionals in research and drug development who utilize stable isotope-labeled compounds for applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis.
Introduction to this compound and Isotopic Purity
This compound is a form of Triacetin where nine hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods. The utility of this compound is fundamentally dependent on its isotopic purity, which refers to the extent to which the intended hydrogen atoms have been replaced by deuterium and the distribution of deuterated species within the sample.
A high isotopic purity is crucial for minimizing cross-talk between the labeled and unlabeled analyte signals in mass spectrometry, thereby ensuring the accuracy and precision of quantitative assays. This guide delves into the specifics of this compound's isotopic purity, the analytical methods used for its determination, and provides a visual representation of the underlying concepts.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with suppliers ensuring a significant degree of deuterium incorporation. The data is often presented in terms of "atom percent deuterium" (atom % D), which represents the percentage of deuterium at the labeled positions.
Below is a summary of available quantitative data for the isotopic purity of this compound.
| Parameter | Specification | Supplier/Source |
| Isotopic Enrichment | 98 atom % D | C/D/N Isotopes |
| Molecular Formula | C₉D₉H₅O₆ | LGC Standards, MedChemExpress[1][2] |
Note: The molecular formula C₉D₉H₅O₆ indicates that the nine deuterium atoms are located on the three acetyl groups, while the five hydrogen atoms remain on the glycerol (B35011) backbone.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the precise measurement of the isotopic distribution and the confirmation of the location of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound and quantify the relative abundance of d9, d8, d7, and other isotopic species.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of this compound and its isotopologues.
-
-
Analysis Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Triacetin.
-
Mass Range: Set the mass analyzer to scan a range that includes the molecular ions of unlabeled Triacetin (C₉H₁₄O₆, MW: 218.08) and this compound (C₉D₉H₅O₆, MW: ~227.14).
-
Resolution: A resolving power of at least 10,000 is recommended to clearly separate the isotopic peaks.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the cluster of peaks corresponding to the molecular ion of this compound. This cluster will include the peak for the fully deuterated (d9) species and peaks for species with fewer deuterium atoms (d8, d7, etc.).
-
Integrate the peak areas for each isotopologue in the cluster.
-
Calculate the relative abundance of each species as a percentage of the total integrated area of the isotopic cluster.
-
The isotopic purity is often reported as the percentage of the d9 species relative to all other deuterated and unlabeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment at these sites.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent suitable for NMR analysis (e.g., chloroform-d, acetone-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
-
¹H NMR Analysis:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction of signals corresponding to the acetyl methyl protons (around 2.0 ppm) compared to the signals of the glycerol backbone protons (around 4.1-4.3 and 5.2 ppm) provides qualitative confirmation of high deuteration at the acetyl groups.
-
Integration of the residual proton signals at the labeled positions relative to the signals of the unlabeled positions can be used to estimate the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a deuterium (²H) NMR spectrum.
-
A signal corresponding to the chemical shift of the acetyl groups will confirm the presence and location of the deuterium atoms.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon-13 (¹³C) NMR spectrum.
-
The carbon signals of the deuterated methyl groups will appear as multiplets due to carbon-deuterium coupling, providing further confirmation of the labeling positions.
-
Visualizing Isotopic Purity Concepts
The following diagrams illustrate the key concepts and workflows related to the isotopic purity of this compound.
Caption: Logical flow from the isotopic composition of a this compound sample to its analysis and the resulting purity data.
Caption: High-level overview of the experimental workflows for determining the isotopic purity of this compound using Mass Spectrometry and NMR Spectroscopy.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its effective use in sensitive analytical applications. This guide has provided an overview of the available data on its purity, detailed the standard experimental protocols for its verification, and offered visual aids to clarify the associated concepts. For researchers and drug development professionals, a thorough understanding and confirmation of the isotopic purity of this compound are essential for ensuring the reliability and accuracy of their experimental results. It is always recommended to refer to the supplier's Certificate of Analysis for lot-specific isotopic purity data.
References
In-Depth Technical Guide to the Synthesis and Characterization of Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Triacetin-d9, a deuterated isotopologue of Triacetin. This document is intended for researchers in the fields of metabolic studies, pharmacokinetics, and analytical chemistry who require a stable, non-radioactive tracer for in vivo and in vitro applications.
This compound, also known as glyceryl triacetate-d9, is the triester of glycerol (B35011) and deuterated acetic acid.[1] Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of glycerol with a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward esterification that can be catalyzed by either acids or bases.
Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of unlabeled Triacetin and adapted for the use of deuterated reagents.[2]
Materials:
-
Glycerol (1.0 eq)
-
Acetic anhydride-d6 (3.3 eq)
-
Catalyst (e.g., sulfuric acid, a catalytic amount)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Appropriate glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol and acetic anhydride-d6.
-
Slowly add the catalyst to the reaction mixture while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 50-120°C) and maintain for a set duration (e.g., 1-4 hours).[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Note: The reaction between glycerol and acetic anhydride (B1165640) is exothermic.[3]
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the deuterium labeling on the acetyl groups, the 1H NMR spectrum will be significantly simplified compared to its unlabeled counterpart.
Expected 1H NMR Spectral Data:
In the 1H NMR spectrum of this compound, the characteristic singlet from the methyl protons of the acetyl groups (around 2.0-2.1 ppm) will be absent. The spectrum will be dominated by the signals from the glycerol backbone protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH2 (glycerol backbone) | ~4.1-4.3 | m |
| CH (glycerol backbone) | ~5.2 | m |
Note: The chemical shifts are based on the spectrum of unlabeled Triacetin and may vary slightly.[5]
Expected 13C NMR Spectral Data:
The 13C NMR spectrum provides information about the carbon framework of the molecule. The signals for the carbonyl and methyl carbons of the acetyl groups will be present, with the methyl carbon signal potentially showing coupling to deuterium.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~170 |
| CH2 (glycerol backbone) | ~62 |
| CH (glycerol backbone) | ~69 |
| CD3 | ~20 |
Note: The chemical shifts are based on the spectrum of unlabeled Triacetin and may vary slightly.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming the incorporation of deuterium atoms.
Expected Mass Spectral Data:
The molecular weight of Triacetin is 218.20 g/mol .[7] For this compound, with nine deuterium atoms replacing nine hydrogen atoms, the expected molecular weight will be approximately 227.25 g/mol . The mass spectrum will show a molecular ion peak (M+) at m/z 227.
The fragmentation pattern in the mass spectrum of unlabeled Triacetin shows characteristic losses of acetyl groups.[8] A similar pattern is expected for this compound, with the corresponding mass shifts.
| Fragment | Expected m/z (Unlabeled) | Expected m/z (this compound) |
| [M]+ | 218 | 227 |
| [M - CD3CO]+ | 175 | 181 |
| [M - CD3COOH]+ | 158 | 164 |
| [CD3CO]+ | 43 | 46 |
Gas Chromatography (GC)
Gas chromatography is used to assess the purity of the synthesized this compound and to separate it from any starting materials or byproducts. The retention time of this compound will be very similar to that of unlabeled Triacetin under the same GC conditions.
Applications in Metabolic Research
Stable isotope-labeled compounds like this compound are invaluable tools for tracing metabolic pathways without the need for radioactive isotopes. Deuterated glycerol has been extensively used to study glycerol and triglyceride metabolism in humans.
Metabolic Pathway Diagram
The glycerol backbone of this compound, upon hydrolysis, can enter central metabolic pathways. The following diagram illustrates the entry of glycerol into gluconeogenesis and glycolysis.
By administering this compound and analyzing the isotopic enrichment in metabolites such as glucose, researchers can quantify the rate of appearance of glycerol and assess the contribution of glycerol to gluconeogenesis. This is particularly relevant in the study of metabolic diseases such as diabetes and obesity.
Conclusion
This technical guide has outlined the synthesis, characterization, and potential applications of this compound. The synthesis via acetylation of glycerol with acetic anhydride-d6 is a feasible and efficient method. Characterization by NMR and MS is essential to confirm the identity and purity of the final product. As a stable isotope-labeled tracer, this compound holds significant promise for advancing our understanding of glycerol and triglyceride metabolism in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triacetin - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Triacetin(102-76-1) 1H NMR spectrum [chemicalbook.com]
- 6. Triacetin(102-76-1) 13C NMR spectrum [chemicalbook.com]
- 7. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triacetin [webbook.nist.gov]
Physical and chemical properties of Triacetin-d9
An In-depth Technical Guide to the Physical and Chemical Properties of Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Given that experimentally determined data for this compound is limited, this guide also includes data for the non-deuterated form, Triacetin, to serve as a close proxy, with differences clearly noted. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications.
Introduction
This compound is the deuterated form of Triacetin, a triester of glycerol (B35011) and acetic acid.[1] In this compound, the nine hydrogen atoms of the three acetyl groups are replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The presence of deuterium alters the molecular weight but has a minimal effect on the chemical properties, allowing it to be used as a reliable tracer and standard in metabolic and pharmacokinetic studies.[1]
Chemical Structure and Identification
-
IUPAC Name: 2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate[3]
-
Synonyms: Glyceryl triacetate-d9, 1,2,3-Triacetoxypropane-d9[1]
-
CAS Number: 2733570-86-8[1]
-
Chemical Formula: C₉H₅D₉O₆
-
Molecular Weight: 227.26 g/mol [3]
Physical Properties
The experimental physical properties of this compound are not widely reported. However, the properties of Triacetin can be used as a reliable estimate, with the primary difference being the molecular weight.
Table 1: Comparison of Physical Properties of this compound and Triacetin
| Property | This compound | Triacetin |
| Molecular Weight | 227.26 g/mol [3] | 218.20 g/mol [4] |
| Appearance | Not specified, likely a colorless, oily liquid | Colorless, somewhat oily liquid[5][6] |
| Odor | Not specified, likely a slight, fatty odor | Slight, fatty odor[5][6] |
| Melting Point | Not specified | 3 °C[7] / -78 °C[8] |
| Boiling Point | Not specified | 258 - 260 °C[6] |
| Density | Not specified | 1.16 g/mL at 25 °C[6] |
| Refractive Index | Not specified | 1.429 - 1.431 at 25 °C[5] |
| Flash Point | Not specified | 138 - 148 °C (closed cup)[7][9] |
| Autoignition Temperature | Not specified | 430 - 433 °C[7][9] |
| Vapor Pressure | Not specified | <0.1 mbar at 20 °C[7] |
| XLogP3 | 0.2[3] | 0.2[4] |
| Topological Polar Surface Area | 78.9 Ų[3] | 78.9 Ų[4] |
Chemical Properties
Table 2: Solubility of Triacetin
| Solvent | Solubility |
| Water | 58 g/L at 25 °C[8] |
| Ethanol | Miscible[4][6] |
| Ether | Miscible[4][6] |
| Chloroform | Miscible[4] |
| Benzene | Miscible[4][6] |
| Acetone | Very soluble[4] |
| Carbon Disulfide | Slightly soluble[4] |
| Mineral Oil | Insoluble[6] |
-
Stability: Triacetin is stable under recommended storage conditions.[4] It is incompatible with strong oxidizing agents.[6][7]
-
Hydrolysis: The ester linkages in Triacetin can be hydrolyzed to yield glycerol and acetic acid. This process can be catalyzed by acids, bases, or enzymes (esterases). The release of acetic acid is the basis for its fungistatic properties.[4]
Experimental Protocols
Determination of Melting Point: A small amount of the solid sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.
Determination of Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
Determination of Density: A pycnometer or a hydrometer can be used to determine the density of the liquid sample at a specific temperature. The mass of a known volume of the liquid is measured.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure and isotopic labeling of this compound. The absence of signals corresponding to the acetyl protons in the ¹H NMR spectrum would confirm deuteration.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of this compound.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O stretch of the ester groups.[11]
Applications and Workflows
The primary application of this compound is as an internal standard in quantitative analytical methods.[1][2]
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Synthesis
The synthesis of this compound is analogous to the synthesis of Triacetin, which typically involves the esterification of glycerol with acetic acid or acetic anhydride.[12][13][14] To produce this compound, deuterated acetic acid (acetic acid-d4) would be used.
Caption: Plausible synthesis route for this compound via acid-catalyzed esterification.
Safety and Handling
Safety data for this compound is not extensively documented. The safety profile of Triacetin should be considered as a reference.
-
Handling: Handle in a well-ventilated place.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8][9][15] Avoid contact with skin and eyes.[8]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[15][16] Store in a cool place.[15]
-
Incompatibilities: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[7][9]
Conclusion
This compound is a crucial analytical tool for researchers and scientists, particularly in the field of drug development. While comprehensive experimental data for the deuterated compound is limited, the well-documented properties of Triacetin provide a reliable basis for its handling and application. The key differentiating feature of this compound is its higher molecular weight due to isotopic labeling, which enables its use as an effective internal standard for precise quantification in complex biological matrices. Understanding its physical and chemical properties, along with its synthesis and applications, is essential for its effective use in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glyceryl Triacetate-d9 | C9H14O6 | CID 131709118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Triacetin CAS#: 102-76-1 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. redox.com [redox.com]
- 10. massbank.eu [massbank.eu]
- 11. Triacetin [webbook.nist.gov]
- 12. Triacetin synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
Where to buy Triacetin-d9 for research purposes
For researchers, scientists, and drug development professionals, the acquisition of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This in-depth technical guide provides a comprehensive overview of reputable suppliers for Triacetin-d9, a deuterated analog of Triacetin, commonly used as an internal standard in mass spectrometry-based analyses.
This guide summarizes key quantitative data from various suppliers to facilitate a streamlined procurement process. Furthermore, it outlines a general experimental protocol for the application of this compound as an internal standard and provides a logical workflow for supplier selection.
Supplier Landscape for this compound
Sourcing high-quality this compound is paramount for research applications. The following table provides a comparative summary of offerings from prominent chemical suppliers. Researchers are advised to visit the suppliers' websites for the most current information and to request certificates of analysis for specific lots.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-B0896S2 | >98% | Not specified | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals | T720853 | Not specified | Not specified | 1 g, 2.5 g |
| Santa Cruz Biotechnology | sc-214792 | Not specified | Not specified | 100 mg, 500 mg, 1 g |
Note: Data is subject to change. Please verify with the supplier.
While searches were conducted for this compound from other major suppliers such as Sigma-Aldrich and Cayman Chemical, no direct product listings for the d9 isotopic variant were found at the time of this guide's compilation. These suppliers do, however, offer a wide range of other deuterated standards and may be worth contacting for custom synthesis inquiries.
Experimental Protocol: this compound as an Internal Standard
The primary application of this compound in a research setting is as an internal standard (IS) for the quantification of Triacetin or other analogous analytes using mass spectrometry (e.g., LC-MS, GC-MS). The deuterated standard co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Objective: To accurately quantify the concentration of Triacetin in a given sample matrix.
Materials:
-
This compound (from a reputable supplier)
-
Triacetin (non-deuterated analytical standard)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)
-
Appropriate organic solvents (e.g., acetonitrile, methanol)
-
LC-MS or GC-MS system
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of non-deuterated Triacetin into the sample matrix.
-
To each calibration standard and unknown sample, add a fixed amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
-
Instrumental Analysis:
-
Analyze the prepared samples and calibration standards using a validated LC-MS or GC-MS method.
-
Monitor the appropriate precursor and product ions for both Triacetin and this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Triacetin to the peak area of this compound against the concentration of the Triacetin standards.
-
Determine the concentration of Triacetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
A systematic approach is crucial when selecting a chemical supplier for research-critical reagents. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a this compound supplier.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its use as an internal standard is critical for studies that investigate pathways where Triacetin or related metabolites may play a role. For instance, in studies of lipid metabolism or drug delivery systems utilizing Triacetin as an excipient, accurate quantification is essential. The following diagram illustrates the logical relationship of using an internal standard in a typical quantitative bioanalytical workflow.
Caption: The role of an internal standard in a quantitative workflow.
A Comprehensive Technical Guide to the Safety and Handling of Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for Triacetin-d9 (Glyceryl Triacetate-d9). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated analogue, Triacetin (B1683017) (CAS 102-76-1). The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the chemical's primary toxicological or hazardous properties. This document synthesizes information from safety data sheets (SDS), regulatory sources, and scientific literature to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is the deuterated form of Triacetin, a triester of glycerol (B35011) and acetic acid.[1] It is a clear, colorless, and odorless oily liquid.[2] Its physical properties are crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₅D₉O₆ (representative) / C₉H₁₄O₆ (base) | [2][3] |
| Molecular Weight | ~227.26 g/mol | [3] |
| CAS Number | 2733570-86-8 | [3] |
| Boiling Point | 258 - 259 °C | [4] |
| Melting Point / Freezing Point | 3 °C | [4] |
| Density | ~1.16 g/cm³ at 25 °C | |
| Flash Point | 138 - 148 °C (closed cup) | [4] |
| Auto-ignition Temperature | 433 °C | [4] |
| Vapor Pressure | 0.0025 mmHg at 25 °C | [4] |
| Water Solubility | 52,130 - 58,000 mg/L at 24.5-25 °C | [5][6] |
| Log P (octanol/water) | 0.25 |
Toxicological Information
Triacetin is characterized by low acute toxicity.[7] According to the Globally Harmonized System (GHS), it does not meet the criteria for classification as a hazardous substance.[8][9]
Acute Toxicity
| Route | Endpoint | Value | Species | Source(s) |
| Oral | LD50 | > 2,000 mg/kg | Rat (male/female) | [4][8][10][11] |
| Inhalation | LC50 | > 1.721 mg/L (4 h) | Rat (male/female) | [4][10] |
| Dermal | LD50 | > 5,000 mg/kg bw | Rabbit | [12] |
Irritation and Sensitization
-
Skin Irritation : Not classified as a skin irritant.[8][10] Mild irritation may occur upon prolonged contact.[4][12]
-
Eye Irritation : Not classified as an eye irritant.[8][10] May cause redness and irritation upon direct contact.[4]
-
Sensitization : Not classified as a skin or respiratory sensitizer.[7][8]
Chronic Exposure
-
Germ Cell Mutagenicity : Not classified as a mutagen.[7][8] An Ames test was negative.[10]
-
Carcinogenicity : Not classified as a carcinogen by IARC, NTP, or OSHA.[10][11]
-
Reproductive Toxicity : Not classified as a reproductive toxicant.[8][13] A No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity was established at 1000 mg/kg bw/day in rats.[13]
Ecological Information
Triacetin is not expected to be harmful to aquatic life.
| Test Type | Endpoint | Value | Species | Duration | Source(s) |
| Toxicity to Fish | LC50 | > 100 mg/L | Oryzias latipes (Japanese rice fish) | 96 h | [4][10] |
| Toxicity to Aquatic Invertebrates | EC50 | 380 mg/L | Daphnia magna (Water flea) | 48 h | [10] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
Safe Handling Procedures
-
Use in a well-ventilated area.[14]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[12]
-
Do not eat, drink, or smoke when handling the product.[11][14]
-
Avoid sources of ignition such as open flames, sparks, and hot surfaces.[12][14]
-
Prevent spillage from entering drains or waterways.[14]
Storage Conditions
-
Keep in original, tightly sealed containers.[14]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8][11][14]
-
Protect containers from physical damage.[14]
Experimental Protocols
The toxicological data presented in the safety data sheets are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Detailed protocols are extensive; the principles of the key cited tests are summarized below.
-
OECD Test Guideline 401 (Acute Oral Toxicity) : This guideline details a method for assessing the acute toxic effects of a substance when administered orally in a single dose. A group of rodents is dosed at one or more fixed levels. Observations of effects and mortality are made over a period of at least 14 days. The LD50 (the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals) is determined. For Triacetin, the LD50 was found to be greater than 2,000 mg/kg.[4][10]
-
OECD Test Guideline 403 (Acute Inhalation Toxicity) : This test evaluates the toxicity of a substance upon inhalation over a short period (typically 4 hours). Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber. The concentration that causes mortality in 50% of the test animals (LC50) is calculated. The LC50 for Triacetin was determined to be greater than 1.721 mg/L.[4][10]
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) : This guideline assesses the potential of a substance to cause irritation or corrosion when applied to the skin. A small amount of the substance is applied to a shaved patch of skin on a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals. Triacetin was found to cause no skin irritation in a 4-hour test.[10]
-
OECD Test Guideline 203 (Fish, Acute Toxicity Test) : This test is designed to determine the median lethal concentration (LC50) of a substance to fish. Fish are exposed to the test substance in water for 96 hours. The LC50 is the concentration estimated to be lethal to 50% of the fish in the test group. For Triacetin, the LC50 was greater than 100 mg/L.[4][10]
Visualized Workflow: Safe Chemical Handling
The following diagram illustrates the standard workflow for handling a chemical substance like this compound in a research environment, from procurement to disposal.
Emergency and First-Aid Measures
In case of exposure, follow these first-aid guidelines.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]
-
Skin Contact : Wash off with soap and plenty of water.[10] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][14]
-
Ingestion : Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor if feeling unwell.[10]
Fire and Accidental Release Measures
-
Fire Fighting : Triacetin is a combustible liquid.[4] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][15]
-
Accidental Release :
-
Ensure adequate ventilation and remove all ignition sources.[14]
-
Wear appropriate personal protective equipment.[14]
-
Contain the spill using sand, earth, or vermiculite.[14]
-
Collect the absorbed material into labeled containers for disposal.[14]
-
Clean the affected area and prevent runoff into drains.[14]
-
This guide is intended for informational purposes and should not replace a formal risk assessment or the specific guidance provided in a substance's Safety Data Sheet. Always consult the most current SDS for this compound from your supplier before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Glyceryl Triacetate-d9 | C9H14O6 | CID 131709118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. allanchem.com [allanchem.com]
- 6. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Final report on the safety assessment of triacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Triacetin or Glyceryl Triacetate SDS of Manufacturers [anmol.org]
- 12. echemi.com [echemi.com]
- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 14. chemstock.ae [chemstock.ae]
- 15. fishersci.ca [fishersci.ca]
Delving into Cellular Energetics: A Technical Guide to Deuterium-Labeled Triacetin in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled triacetin (B1683017) as a powerful tool for elucidating metabolic pathways, particularly the flux through the tricarboxylic acid (TCA) cycle. By tracing the fate of deuterium (B1214612) atoms from triacetin through various metabolic intermediates, researchers can gain quantitative insights into cellular respiration and energy production. This whitepaper provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation, empowering scientists to leverage this stable isotope tracer in their metabolic studies.
Introduction: The Role of Deuterium-Labeled Triacetin in Metabolic Analysis
Triacetin, a triacylglycerol composed of a glycerol (B35011) backbone and three acetate (B1210297) units, serves as a readily available energy source.[1] Upon administration, it is rapidly hydrolyzed by esterases into glycerol and three molecules of acetate.[2][3][4][5] The resulting acetate can then be converted to acetyl-CoA, a central molecule in metabolism that enters the TCA cycle for energy production.[1]
Deuterium-labeled triacetin, commercially available as Triacetin-d5 and Triacetin-d9, provides a non-radioactive, stable isotope tracer to probe these metabolic processes.[3][6] The deuterium atoms on the acetate moieties act as a label that can be tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for the quantitative analysis of the contribution of triacetin-derived acetate to the TCA cycle and other metabolic pathways. The use of stable isotopes like deuterium has become a cornerstone of metabolic flux analysis, offering a dynamic view of cellular metabolism.[1][5][6]
Metabolic Pathway of Deuterium-Labeled Triacetin
The metabolic journey of deuterium-labeled triacetin begins with its enzymatic hydrolysis. The liberated deuterated acetate is then activated to acetyl-CoA, which subsequently enters the TCA cycle. The deuterium label is incorporated into various TCA cycle intermediates, and its distribution provides a quantitative measure of metabolic flux.
Metabolism of Deuterium-Labeled Triacetin.
Experimental Protocols
While specific studies detailing the use of deuterium-labeled triacetin for metabolic flux analysis are not abundant in the public literature, a robust experimental protocol can be constructed based on established methodologies for administering triacetin and analyzing metabolites from deuterium-labeled precursors like acetate.
Synthesis of Deuterium-Labeled Triacetin
Deuterium-labeled triacetin can be synthesized by the acid-catalyzed esterification of glycerol with deuterated acetic acid.[2][7] Common deuterated forms include Triacetin-d5, where the deuterium atoms are on the glycerol backbone, and this compound, where all hydrogens on the three acetate groups are replaced with deuterium. The synthesis typically involves reacting glycerol with an excess of deuterated acetic acid in the presence of a catalyst, such as sulfuric acid, followed by purification.[7][8]
In Vivo Administration and Sample Collection
This protocol outlines a general procedure for an in vivo metabolic study in a rodent model.
Materials:
-
Deuterium-labeled triacetin (e.g., this compound)
-
Vehicle for administration (e.g., sterile saline or appropriate solvent)
-
Animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen for snap-freezing
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight to ensure a baseline metabolic state.
-
Administration: Administer a bolus dose of deuterium-labeled triacetin via oral gavage or intravenous infusion. The route of administration will depend on the research question.[9][10]
-
Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes) to monitor the pharmacokinetics of the labeled compound and its metabolites.
-
Tissue Harvest: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Storage: Store plasma and tissue samples at -80°C until analysis.
Metabolite Extraction and Sample Preparation
Materials:
-
Frozen tissue samples
-
Cold extraction solvent (e.g., 80% methanol)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Pulverization: Pulverize the frozen tissue samples under liquid nitrogen to a fine powder.
-
Metabolite Extraction: Add the cold extraction solvent to the powdered tissue and homogenize.
-
Centrifugation: Centrifuge the homogenate at a high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried extracts need to be derivatized to increase the volatility of the metabolites. A common method involves a two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12]
Analytical Methods for Deuterium Incorporation
3.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and quantifying small molecule metabolites.[13][14]
-
Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Analysis: The derivatized samples are injected into the GC, where metabolites are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the mass-to-charge ratios of the fragments. The incorporation of deuterium will result in a mass shift in the fragments containing the label.
-
Quantification: The abundance of the deuterated and non-deuterated fragments of each metabolite is used to calculate the percentage of deuterium enrichment.
3.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing less volatile and thermally labile metabolites.[15][16]
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Metabolite extracts are separated by liquid chromatography before being introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer measures the accurate mass of the intact metabolite ions.
-
Quantification: The relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms) of each metabolite is determined from the mass spectra.
3.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the position of the deuterium label within a molecule.[17]
-
Instrumentation: A high-field NMR spectrometer.
-
Analysis: 2H NMR can directly detect the deuterium-labeled metabolites, while 1H and 13C NMR can indirectly observe the effects of deuterium substitution on the spectra of other nuclei.
Data Presentation and Interpretation
Quantitative data from metabolic tracer studies using deuterium-labeled triacetin should be presented in a clear and structured format to facilitate comparison and interpretation.
Quantitative Data Tables
The following tables provide examples of how quantitative data from a hypothetical study using deuterium-labeled triacetin could be presented.
Table 1: Deuterium Enrichment in Plasma Acetate Following Administration of Deuterium-Labeled Triacetin
| Time (minutes) | Deuterium Enrichment (%) |
| 0 | 0.0 ± 0.0 |
| 15 | 45.2 ± 5.1 |
| 30 | 68.7 ± 6.3 |
| 60 | 55.4 ± 4.8 |
| 120 | 25.1 ± 3.2 |
| 240 | 8.9 ± 1.5 |
| Data are presented as mean ± standard deviation. |
Table 2: Deuterium Enrichment in Liver TCA Cycle Intermediates at 60 Minutes Post-Administration
| Metabolite | Deuterium Enrichment (%) |
| Citrate | 35.8 ± 4.2 |
| α-Ketoglutarate | 28.1 ± 3.5 |
| Succinate | 20.5 ± 2.9 |
| Fumarate | 18.2 ± 2.5 |
| Malate | 22.7 ± 3.1 |
| Glutamate | 30.4 ± 3.8 |
| Data are presented as mean ± standard deviation. |
Interpretation of Results
The deuterium enrichment data can be used to calculate metabolic flux rates. For instance, the rate of appearance of labeled acetate in the plasma can be used to determine the rate of triacetin hydrolysis. The enrichment of deuterium in TCA cycle intermediates provides a direct measure of the contribution of triacetin-derived acetate to the TCA cycle flux. By applying mathematical models, such as those used in metabolic flux analysis (MFA), a comprehensive picture of cellular metabolism can be constructed.[1][6]
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of diagrams created using the DOT language for Graphviz.
Experimental Workflow
This diagram illustrates the overall workflow for a metabolic study using deuterium-labeled triacetin.
Workflow for a metabolic study using deuterium-labeled triacetin.
Analytical Workflow for GC-MS
This diagram details the steps involved in analyzing metabolite samples using GC-MS.
Steps for GC-MS analysis of deuterated metabolites.
Conclusion
Deuterium-labeled triacetin is a valuable and versatile tracer for investigating cellular metabolism. Its use, in conjunction with modern analytical techniques like mass spectrometry and NMR, allows for the precise and quantitative measurement of metabolic fluxes. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers to design and execute robust metabolic studies. As the field of metabolomics continues to advance, the application of stable isotope tracers such as deuterium-labeled triacetin will undoubtedly play an increasingly critical role in unraveling the complexities of cellular energetics in both health and disease, with significant implications for drug discovery and development.[18][][20][21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Triacetin synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Kinetics for Synthesis of Triacetin from Biodiesel Byproduct | Mufrodi | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous deuterated substrate administration in mice: An alternative to tail vein infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. louis.uah.edu [louis.uah.edu]
- 12. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. CN106706773B - A GC-MS quantitative detection method for volatile components of triacetin for tobacco - Google Patents [patents.google.com]
- 15. Evaluation of deuterium labeled and unlabeled bis-methyl glutathione combined with nanoliquid chromatography-mass spectrometry to screen and characterize reactive drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 22. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Triacetin-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Triacetin-d9. As a deuterated analog of Triacetin, its stability profile is of critical interest for its use as an internal standard in quantitative analysis and as a tracer in metabolic studies. This document synthesizes available data on the stability of Triacetin and general principles for handling deuterated compounds to offer best-practice recommendations for maintaining the integrity of this compound.
Introduction to this compound
This compound is the deuterium-labeled version of Triacetin (glyceryl triacetate), a triester of glycerol (B35011) and acetic acid. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, allows for its use in applications where differentiation from the endogenous or unlabeled compound is necessary, such as in mass spectrometry-based assays. While deuterated compounds are generally considered stable, their chemical integrity can be influenced by environmental factors such as temperature, light, and humidity.
Factors Influencing the Stability of Deuterated Compounds
The stability of deuterated compounds like this compound is governed by the same factors that affect their non-deuterated counterparts. However, the potential for hydrogen-deuterium (H-D) exchange presents an additional consideration.
Caption: Factors influencing the stability of this compound.
Recommended Storage Conditions
While a specific Certificate of Analysis for this compound providing definitive storage conditions was not identified, general recommendations for Triacetin and deuterated compounds serve as a reliable guide.
Table 1: Summary of Recommended Storage Conditions for Triacetin and General Deuterated Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration (-20°C for up to 3 years, 4°C for up to 2 years in pure form) is recommended for Triacetin.[4] For deuterated compounds in general, refrigeration is a common practice to maximize shelf life. | Minimizes the rate of potential degradation reactions such as hydrolysis. |
| Light Exposure | Store in a light-resistant container, such as an amber vial.[5] | Protects against photolytic degradation. |
| Atmosphere | Keep container tightly closed.[1][2][3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | Prevents exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |
| Container | Store in the original or a suitable non-metallic container.[1][6] Polyethylene or coated steel are appropriate. Avoid aluminum containers.[1] | Triacetin is incompatible with some metals.[6] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[1] | These substances can react with and degrade Triacetin. |
Primary Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound, analogous to Triacetin, is hydrolysis. This process involves the cleavage of the ester bonds, leading to the formation of glycerol-d5 and deuterated acetic acid. The rate of hydrolysis is influenced by temperature, pH, and the presence of moisture.[7][8]
Caption: Postulated hydrolysis pathway of this compound.
Experimental Protocol for Stability Assessment
For researchers needing to perform a formal stability study on this compound, the following experimental workflow provides a general framework.
Caption: General workflow for a this compound stability study.
Methodology Details:
-
Forced Degradation Study: Initially, subjecting this compound to stress conditions (e.g., high temperature, extreme pH, oxidizing agents) can help to rapidly identify potential degradation products and pathways.
-
Long-Term Stability Study:
-
Sample Preparation: Prepare multiple, identical samples of this compound in tightly sealed, light-protected containers.
-
Storage Conditions: Store sample sets under various controlled environmental conditions as outlined in ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). Include a control set stored at a low temperature (e.g., -20°C).
-
Time Points: Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, 9, 12, 24 months).
-
Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), should be used. This method must be able to separate the parent compound from any degradation products.
-
Data Analysis: At each time point, quantify the amount of this compound remaining and any significant degradation products. The data can be used to determine the degradation kinetics and thereby establish a re-test date or shelf-life.
-
Summary and Recommendations
Maintaining the chemical and isotopic integrity of this compound is paramount for its intended applications. Based on the available information, the following are key recommendations for researchers, scientists, and drug development professionals:
-
Prioritize Cold and Dry Storage: Store this compound in a cool, dry, and dark environment. For long-term storage, refrigeration at -20°C is advisable.
-
Protect from Light and Moisture: Always use light-resistant containers and ensure they are tightly sealed to prevent exposure to light and atmospheric moisture.
-
Avoid Incompatibilities: Keep this compound away from strong acids and oxidizing agents.
-
Consider Inert Atmosphere: For highly sensitive applications, storing under an inert gas can provide an additional layer of protection.
-
Verify Integrity for Critical Applications: If the storage history is unknown or if the material has been stored for an extended period, it is prudent to verify its purity and isotopic enrichment before use in critical quantitative studies.
By adhering to these guidelines, the stability of this compound can be effectively preserved, ensuring the accuracy and reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. ukisotope.com [ukisotope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
An In-depth Technical Guide to the Mass Spectrum of Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrum of Triacetin-d9 (Glyceryl-1,2,3-tri(acetate-d3)), a deuterated isotopologue of Triacetin. This compound is commonly utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of Triacetin in various matrices. Understanding its mass spectrometric behavior is crucial for method development, data interpretation, and ensuring analytical accuracy.
Chemical Structure and Properties
This compound is a triglyceride where the three acetyl groups of Triacetin are replaced with trideuterioacetyl groups.
| Property | Value |
| Chemical Formula | C₉H₅D₉O₆ |
| Molecular Weight | 227.26 g/mol [1] |
| IUPAC Name | 2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate[1] |
| Synonyms | Glyceryl triacetate-d9, 1,2,3-Propanetriol tri(acetate-d3) |
Predicted Electron Ionization Mass Spectrum of this compound
While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted by analyzing the mass spectrum of its non-deuterated counterpart, Triacetin, available in the NIST Mass Spectral Database. The deuteration is on the methyl groups of the acetyl moieties, leading to predictable mass shifts in the resulting fragment ions.
The primary fragmentation of Triacetin involves the loss of acetyl and acetyloxyl groups, as well as rearrangements. In this compound, the mass of the acetyl group (-COCH₃) shifts from 43 Da to 46 Da (-COCD₃), and the acetyloxyl group (-OCOCH₃) shifts from 59 Da to 62 Da (-OCOCD₃).
The following table summarizes the major predicted fragment ions for this compound, with their corresponding m/z values and a comparison to the fragments of unlabeled Triacetin.
| Predicted m/z for this compound | Corresponding m/z for Triacetin | Proposed Fragment Ion Structure/Formula | Predicted Relative Intensity |
| 227 | 218 | [C₉H₅D₉O₆]⁺˙ (Molecular Ion) | Low |
| 184 | 175 | [M - COCD₃]⁺ | Moderate |
| 166 | 159 | [M - OCOCD₃]⁺ | High |
| 145 | 145 | [C₅H₅O₄]⁺ (from glycerol (B35011) backbone) | Moderate |
| 124 | 115 | [M - OCOCD₃ - CD₂CO]⁺ | Moderate |
| 103 | 103 | [C₄H₃O₃]⁺ (from glycerol backbone) | High |
| 82 | 73 | [C₃H₂DO₃]⁺ | Low |
| 46 | 43 | [CD₃CO]⁺ | Very High (Base Peak) |
Key Fragmentation Pathways
The electron ionization of this compound leads to a series of characteristic fragmentation events. The initial ionization produces a molecular ion which is often of low abundance. The major fragmentation pathways involve the cleavage of the ester bonds, leading to the formation of stable acylium ions and neutral radical losses.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis
The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For use as an internal standard, spike the sample matrix with a known concentration of the this compound working solution prior to extraction. The concentration should be chosen to be in the mid-range of the calibration curve of the unlabeled Triacetin.
2. Gas Chromatography (GC) Conditions
-
Instrument: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for low concentrations or split (e.g., 20:1) for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.
-
SIM Ions for this compound:
-
Quantifier Ion: m/z 46 (the base peak, most intense).
-
Qualifier Ions: m/z 166 and m/z 184 (to confirm identity).
-
4. Data Analysis
-
Qualitative Analysis: Compare the acquired full scan mass spectrum with the predicted fragmentation pattern to confirm the identity of this compound.
-
Quantitative Analysis: When used as an internal standard, calculate the response factor of Triacetin relative to this compound from the calibration standards. Use this response factor to determine the concentration of Triacetin in the unknown samples. The peak area ratio of the quantifier ion of Triacetin to the quantifier ion of this compound is plotted against the concentration of Triacetin.
Logical Workflow for Analysis
Caption: General workflow for the quantitative analysis of Triacetin using this compound as an internal standard by GC-MS.
This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize and interpret the mass spectrum of this compound. The provided experimental protocols and fragmentation analysis will aid in the development and validation of robust analytical methods.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triacetin-d9: A Derivative of Glycerol (B35011) and Acetic Acid
Introduction
This compound is the deuterium-labeled form of Triacetin, a triester synthesized from glycerol and acetic acid.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable tool in analytical chemistry, particularly in quantitative analyses where it is used as an internal standard.[1][3] Its chemical and physical properties are nearly identical to its non-labeled counterpart, Triacetin, but its increased mass allows for clear differentiation in mass spectrometry-based assays. This guide provides a comprehensive overview of this compound, including its synthesis, properties, applications in drug development, and detailed experimental protocols for its use.
Synthesis and Chemical Structure
Triacetin is produced through the acetylation of the three hydroxyl groups of glycerol.[4][5] The synthesis typically involves the reaction of glycerol with acetic acid or acetic anhydride, often in the presence of an acid catalyst.[5][6][7] For the synthesis of this compound, a deuterated form of acetic acid (acetic acid-d4) is used, resulting in the incorporation of nine deuterium (B1214612) atoms into the final molecule.
The reaction can be generalized as the esterification of glycerol with three molecules of deuterated acetic acid, yielding this compound and three molecules of water.
Caption: Synthesis of this compound from Glycerol and Deuterated Acetic Acid.
Physicochemical Properties
The primary difference between Triacetin and this compound is their molecular weight, a critical feature for its use as an internal standard. The following table summarizes their key properties.
| Property | Triacetin | This compound |
| Synonyms | Glyceryl triacetate, Glycerin triacetate[8][9] | Glyceryl triacetate-d9, 1,2,3-Triacetoxypropane-d9[1][10] |
| Molecular Formula | C₉H₁₄O₆[4][6] | C₉H₅D₉O₆ |
| Molecular Weight | 218.20 g/mol [11][12] | 227.26 g/mol [10] |
| CAS Number | 102-76-1[4][12] | 2733570-86-8[1][10] |
| Appearance | Colorless, oily liquid[4][6][9] | Not specified, assumed to be similar to Triacetin |
| Boiling Point | 259 °C[12] | Not specified, assumed to be similar to Triacetin |
| Solubility in Water | 58,000 mg/L at 25°C[4][11] | Not specified, assumed to be similar to Triacetin |
| Other Solubilities | Miscible with alcohol, ether, chloroform, benzene[4][9] | Not specified, assumed to be similar to Triacetin |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Behavior: They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source.
-
Correction for Matrix Effects and Sample Loss: Any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard, allowing for accurate quantification.
This compound is also employed as a tracer in drug development to investigate the pharmacokinetic and metabolic profiles of drugs.[1][3] Deuteration can sometimes alter a drug's metabolic pathway, providing insights into its biotransformation.[1][3]
While this compound is a research tool, its non-labeled counterpart, Triacetin, has wide-ranging applications in pharmaceutical formulations as a solvent, plasticizer, and humectant in tablets and capsules.[4][8][13]
Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS
This section outlines a detailed, representative protocol for using this compound as an internal standard to quantify a target analyte in a biological matrix, such as plasma.
1. Objective: To accurately determine the concentration of a target analyte in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
2. Materials and Reagents:
-
Target analyte reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
3. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized.
-
4. Standard Solution Preparation:
-
Primary Stock Solutions: Prepare separate stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., acetonitrile).
5. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) to determine the best-fit line.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for Analyte Quantification using this compound as an Internal Standard.
This compound, as a stable isotope-labeled derivative of glycerol and acetic acid, is a critical component in modern bioanalytical laboratories. Its utility as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in drug development and various research fields. The methodologies outlined in this guide provide a framework for its effective implementation in LC-MS/MS and other quantitative platforms, underscoring its importance for scientists and researchers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allanchem.com [allanchem.com]
- 5. scispace.com [scispace.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. TRIACETIN - Ataman Kimya [atamanchemicals.com]
- 10. Glyceryl Triacetate-d9 | C9H14O6 | CID 131709118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Triacetin - Wikipedia [en.wikipedia.org]
- 13. The versatility of Triacetin: Applications across diverse industries [tzgroupusa.com]
Methodological & Application
Application Note: Quantitative Analysis of Triacetin in Complex Matrices using Triacetin-d9 as an Internal Standard by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of triacetin (B1683017) in various complex matrices, such as cosmetics, food products, and pharmaceutical formulations, using gas chromatography-mass spectrometry (GC-MS) with Triacetin-d9 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and method validation guidelines.
Introduction
Triacetin (glycerol triacetate) is a widely used compound in numerous industries, serving as a plasticizer, solvent, and humectant. Its presence in consumer products necessitates accurate and reliable quantification for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like triacetin. The stable isotope dilution technique, employing a deuterated internal standard such as this compound, is the gold standard for quantitative analysis, as it effectively corrects for matrix effects and procedural losses.[1] This application note presents a detailed methodology for the determination of triacetin using this compound, ensuring high-quality data for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Triacetin (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
0.45 µm PTFE syringe filters
Standard Solution Preparation
Stock Solutions (1 mg/mL):
-
Triacetin Stock Solution: Accurately weigh 10 mg of triacetin and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by diluting the Triacetin Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the this compound IS Stock Solution to a final concentration of 10 µg/mL.
Sample Preparation
The following are generalized sample preparation protocols. Method optimization may be required for specific matrices.
Liquid Samples (e.g., e-liquids, solutions):
-
Accurately weigh 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Add 100 µL of the this compound IS Stock Solution (1 mg/mL).
-
Dilute to volume with methanol.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Solid/Semi-Solid Samples (e.g., cosmetics, food products):
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound IS Stock Solution (1 mg/mL).
-
Add 10 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (dichloromethane layer).
-
Pass the supernatant through anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS) is used for the analysis.
GC-MS Parameters:
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|
| Triacetin | 143 | 101, 159 |
| this compound | 152 | 107, 168 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of pure standards.
Data Presentation
Quantitative Data Summary
The following tables present representative data for a validated GC-MS method for the quantification of triacetin using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Triacetin | 1 - 100 | y = 1.234x + 0.056 | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 4.5 | 5.8 | 98.2 |
| 25 | 3.2 | 4.1 | 101.5 |
| 75 | 2.8 | 3.5 | 99.7 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of triacetin.
Caption: Logical relationship for internal standard quantification.
Conclusion
The described GC-MS method utilizing this compound as an internal standard offers a reliable, accurate, and precise approach for the quantification of triacetin in diverse and complex matrices. The detailed protocol and validation parameters provided in this application note serve as a valuable resource for laboratories involved in the quality control and safety assessment of products containing triacetin. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical errors and ensuring the generation of high-quality, defensible data.
References
Application Note: Quantitative Analysis of Triacetin in Food Samples Using Isotope Dilution GC-MS with Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetin (B1683017) (glycerol triacetate) is a widely used food additive (E1518) that functions as a humectant, solvent, and plasticizer in a variety of food products, including baked goods, chewing gum, and beverages.[1][2] Accurate quantification of triacetin is crucial for quality control and to ensure compliance with regulatory standards. This application note details a robust and sensitive method for the quantitative analysis of triacetin in complex food matrices using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution strategy employing Triacetin-d9 as the internal standard.
The use of a deuterated internal standard like this compound is critical for accurate quantification as it closely mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior. This allows for the correction of variations during sample preparation and instrumental analysis, thereby minimizing matrix effects and improving the overall precision and accuracy of the results.
Experimental Protocols
This section outlines the detailed methodologies for the sample preparation, calibration, and instrumental analysis for the quantification of triacetin in food samples.
Materials and Reagents
-
Triacetin (purity ≥ 99%)
-
This compound (isotopic purity ≥ 98%)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
1. Stock Solutions (1000 µg/mL):
-
Accurately weigh 100 mg of triacetin and dissolve in 100 mL of ethyl acetate to prepare the triacetin stock solution.
-
Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethyl acetate to prepare the internal standard (IS) stock solution.
2. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the triacetin stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spike each calibration standard with the this compound IS stock solution to a final concentration of 10 µg/mL.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g of baked goods, 5 g of chewing gum). For samples with high water content, pre-drying with anhydrous sodium sulfate may be necessary.[3]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Spike the sample with the this compound IS stock solution to a final concentration of 10 µg/mL.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up:
-
Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.
-
GC-MS Instrumental Parameters
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Triacetin: m/z 145, 103, 43
-
This compound: m/z 154, 109, 46
-
Quantitative Data
The following table summarizes the representative quantitative performance data for the analysis of triacetin using an isotope dilution GC-MS method. These values are compiled from various studies analyzing triacetin and demonstrate the expected performance of the described protocol.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Recovery | 95% - 105% |
| Precision (RSD%) | < 5% |
Note: LOD and LOQ are dependent on the specific instrument and matrix. The provided ranges are typical for this type of analysis. A study on triacetin determination in foods reported a detection limit of 10 ppm and analytical recovery of 82.1-91.8%.[3] Another study focusing on triacetin purity using a different internal standard showed average recoveries between 97.3% and 103.7%.[4]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of triacetin in food samples.
Conclusion
The described isotope dilution GC-MS method using this compound provides a highly selective, sensitive, and accurate approach for the quantification of triacetin in various food matrices. The detailed protocol and performance data serve as a valuable resource for researchers and quality control professionals. The use of a deuterated internal standard is paramount in overcoming matrix interferences inherent in complex food samples, ensuring reliable and reproducible results.
References
Application Note: Quantitative Analysis of Triacetin in Pharmaceutical Formulations using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of triacetin (B1683017) in various sample matrices. The method utilizes triacetin-d9 (B12397043) as a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] This protocol is designed for researchers, scientists, and professionals in the drug development and quality control sectors, providing a detailed workflow from sample preparation to data analysis. The use of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to correct for matrix effects and variations during sample processing and analysis.[1][2]
Introduction
Triacetin (glyceryl triacetate) is a widely used excipient in the pharmaceutical industry, serving as a plasticizer, humectant, and solvent.[3][4] Accurate quantification of triacetin is crucial for ensuring product quality and stability. While various analytical techniques like gas chromatography (GC) can be employed, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.[5][6] This method has been developed to provide a reliable and reproducible approach for the determination of triacetin, incorporating this compound as an internal standard for optimal performance.
Experimental
Materials and Reagents
-
Triacetin (purity ≥99.5%)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of triacetin and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the 50:50 acetonitrile/water mixture.
Sample Preparation
-
Sample Extraction: Accurately weigh a portion of the sample (e.g., 100 mg of a topical cream or a ground tablet) into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of methanol to the tube.
-
Internal Standard Spiking: Add a specified volume of the 100 ng/mL this compound internal standard working solution.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute as necessary with the 50:50 acetonitrile/water mixture to bring the analyte concentration within the calibration curve range.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Triacetin | 219.1 | 159.1 | 0.1 | 20 | 10 |
| Triacetin | 219.1 | 117.1 | 0.1 | 20 | 15 |
| This compound | 228.1 | 165.1 | 0.1 | 20 | 10 |
| This compound | 228.1 | 123.1 | 0.1 | 20 | 15 |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL for triacetin. The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Triacetin | 1 - 1000 | y = 0.025x + 0.001 | 0.9995 |
Precision and Accuracy: The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 5 | 3.2 | 4.1 | 102.5 |
| Medium | 50 | 2.5 | 3.3 | 99.8 |
| High | 500 | 1.8 | 2.7 | 101.2 |
Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy. The LOQ for triacetin was established at 1 ng/mL.
Diagrams
Caption: Overall workflow for the LC-MS/MS analysis of triacetin.
Caption: Logical relationship of the LC-MS/MS system components.
Conclusion
The LC-MS/MS method described in this application note provides a highly selective, sensitive, and reliable means for the quantitative analysis of triacetin in pharmaceutical samples. The use of this compound as an internal standard ensures the accuracy and robustness of the method. This protocol is suitable for routine quality control testing and for supporting drug development studies where accurate determination of triacetin is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRIACETIN - Ataman Kimya [atamanchemicals.com]
- 4. ammol.org [ammol.org]
- 5. Determination of triacetin in whole tobacco: T-311 - Canada.ca [canada.ca]
- 6. Determination of triacetin - analysis - Analytice [analytice.com]
Application Notes and Protocols for Pharmacokinetic Studies of Triacetin-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetin, the triglyceride of acetic acid, is utilized in various applications, including as a food additive and a solvent in pharmaceutical preparations. Understanding its pharmacokinetic profile is crucial for assessing its safety and potential as a drug delivery vehicle. Stable isotope-labeled compounds, such as Triacetin-d9 (Glyceryl triacetate-d9), are valuable tools in pharmacokinetic studies.[1][2] The deuterium (B1214612) labeling allows for the differentiation of the administered compound from its endogenous counterparts and serves as an excellent internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These application notes provide a detailed protocol for conducting a pharmacokinetic study of this compound in a rodent model.
Metabolic Pathway of Triacetin
Triacetin is rapidly metabolized in the body by esterases, primarily in the blood and liver, into its constituent components: glycerol (B35011) and acetic acid. These metabolites then enter their respective endogenous metabolic pathways. Acetic acid can be converted to acetyl-CoA and enter the citric acid cycle, while glycerol can be utilized in glycolysis or gluconeogenesis.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Animal Model and Dosing
A rodent model, such as Sprague-Dawley rats, is suitable for this study.[3]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the study.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound.
-
Group 2: Oral gavage (PO) administration of this compound.
-
-
Dosing Solution:
-
Prepare a sterile dosing solution of this compound in a suitable vehicle, such as saline or polyethylene (B3416737) glycol 400 (PEG400).
-
The concentration should be calculated based on the desired dose and the body weight of the animals.
-
-
Administration:
-
IV: Administer a single bolus dose of 10 mg/kg via the tail vein.
-
PO: Administer a single dose of 100 mg/kg via oral gavage.
-
Sample Collection
Blood samples will be collected at predetermined time points to characterize the plasma concentration-time profile of this compound.
-
Blood Collection:
-
Sample Handling:
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
A protein precipitation method is effective for extracting this compound from plasma samples.[5][6]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Internal Standard (IS): Unlabeled Triacetin.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard (unlabeled Triacetin at a concentration of 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the accurate quantification of this compound and unlabeled Triacetin (as IS).[6][7]
-
Instrumentation:
-
Liquid Chromatography: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the exact mass of this compound).
-
Triacetin (IS): m/z 219.1 > 159.1 (example transition).
-
-
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study.
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound following intravenous and oral administration in rats. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration (10 mg/kg) in Rats (n=6, Mean ± SD)
| Parameter | Unit | Value |
| Cmax | ng/mL | 5000 ± 850 |
| Tmax | h | 0.08 ± 0.02 |
| AUC(0-t) | ngh/mL | 3500 ± 600 |
| AUC(0-inf) | ngh/mL | 3600 ± 620 |
| t1/2 | h | 1.5 ± 0.3 |
| CL | L/h/kg | 2.8 ± 0.5 |
| Vd | L/kg | 6.0 ± 1.2 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration (100 mg/kg) in Rats (n=6, Mean ± SD)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1200 ± 250 |
| Tmax | h | 0.5 ± 0.1 |
| AUC(0-t) | ngh/mL | 4500 ± 750 |
| AUC(0-inf) | ngh/mL | 4600 ± 780 |
| t1/2 | h | 2.0 ± 0.4 |
| F (%) | % | 12.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dietary triacetin, but not medium chain triacylglycerides, blunts weight gain in diet-induced rat model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
- 12. auc cmax tmax: Topics by Science.gov [science.gov]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triacetin-d9 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetin-d9 is a deuterated analog of triacetin, a triglyceride composed of a glycerol (B35011) backbone and three acetate (B1210297) molecules. In the field of lipid metabolism research, stable isotope-labeled compounds like this compound serve as powerful tracers to dynamically investigate the complex processes of lipid synthesis, transport, and breakdown in vivo and in vitro.[1] When introduced into a biological system, the deuterium-labeled glycerol backbone of this compound can be tracked as it is incorporated into various lipid pools, providing quantitative insights into metabolic fluxes. This non-radioactive tracer is particularly useful for studying triglyceride kinetics, hepatic de novo lipogenesis, and the secretion of very-low-density lipoproteins (VLDL).[2][3][4] The analysis of this compound and its metabolites is primarily accomplished using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of a Tracer Study
A tracer is a substance that is metabolically similar to the compound of interest (the tracee) but can be distinguished analytically.[5] By introducing a known amount of the tracer and monitoring its appearance in different metabolic products over time, researchers can calculate the rates of synthesis and turnover of the tracee.[5] this compound, with its deuterated glycerol backbone, allows for the precise measurement of newly synthesized triglycerides.
Applications
-
Measurement of VLDL-Triglyceride Production: Quantifying the rate at which the liver produces and secretes VLDL-triglycerides is crucial for understanding dyslipidemia associated with metabolic diseases.[2][4][6]
-
Investigation of Hepatic De Novo Lipogenesis: Tracing the incorporation of the deuterated glycerol backbone into newly synthesized triglycerides provides a measure of the rate of de novo fatty acid synthesis in the liver.
-
Assessment of Intravascular Lipolysis: By monitoring the clearance of labeled triglycerides from the circulation, the activity of lipoprotein lipase (B570770) (LPL) can be assessed.[7]
-
Studying Intestinal Lipid Absorption and Metabolism: When administered orally, this compound can be used to trace the absorption and subsequent metabolic fate of dietary triglycerides.[8][9]
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from in vivo studies using a deuterated glycerol tracer, analogous to this compound, to assess VLDL-triglyceride kinetics in human subjects under different metabolic conditions.
| Parameter | Condition | Value | Units | Reference |
| VLDL-Triglyceride Production Rate | Healthy Control (Placebo) | 14.7 ± 3.3 | mg/kg/h | [2] |
| VLDL-Triglyceride Production Rate | Healthy Control (After Alcohol) | 11.9 ± 3.7 | mg/kg/h | [2] |
| Peak VLDL-Glycerol Enrichment | Healthy Control (Placebo) | 7.6 ± 0.8 | % | [2] |
| Peak VLDL-Glycerol Enrichment | Healthy Control (After Alcohol) | 22.5 ± 3.3 | % | [2] |
| Fractional Turnover Rate (VLDL-TG) | Lean Individuals | 0.55 ± 0.05 | pools/h | [6] |
| Fractional Turnover Rate (VLDL-TG) | Obese Individuals | 0.48 ± 0.04 | pools/h | [6] |
Experimental Protocols
In Vivo Protocol: Measurement of VLDL-Triglyceride Production Rate in Rodents
This protocol is adapted from studies using deuterated glycerol tracers to measure VLDL-triglyceride kinetics.
1. Animal Preparation:
- House male C57BL/6J mice under a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
- Fast animals for 4-6 hours prior to the experiment to achieve a metabolic steady state.
2. Tracer Administration:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) to aid solubility).
- Administer the tracer via a primed-constant intravenous infusion through a tail vein catheter. The priming dose is calculated to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain it.
- Alternatively, for oral administration studies, deliver a bolus of this compound via gavage.
3. Blood Sampling:
- Collect small blood samples (e.g., 20-30 µL) from the tail vein at baseline (before tracer administration) and at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120, 180, 240 minutes).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Immediately centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
- Lipid Extraction: Extract total lipids from plasma samples using a modified Folch or Bligh-Dyer method.
- Isolation of VLDL-Triglycerides: Isolate the VLDL fraction from the plasma by ultracentrifugation.[6] Subsequently, isolate the triglycerides from the VLDL fraction using thin-layer chromatography (TLC).
- Derivatization: Hydrolyze the triglyceride-glycerol and derivatize it to a volatile ester (e.g., trimethylsilyl (B98337) ether) for GC-MS analysis.
- GC-MS Analysis: Analyze the isotopic enrichment of the glycerol derivative by GC-MS, monitoring the appropriate mass-to-charge (m/z) ratios for the unlabeled (m+0) and labeled (m+9) glycerol.
- LC-MS/MS Analysis (Alternative): Perform direct analysis of deuterated triglycerides from the lipid extract using LC-MS/MS, which can provide information on the incorporation of the labeled glycerol into different triglyceride species.
5. Data Analysis:
- Calculate the tracer-to-tracee ratio (TTR) of deuterated to non-deuterated glycerol in the VLDL-triglyceride fraction at each time point.
- Determine the fractional synthetic rate (FSR) of VLDL-triglycerides using the precursor-product model. The FSR is calculated from the rate of increase in isotopic enrichment in the product (VLDL-triglyceride-glycerol) relative to the isotopic enrichment of the precursor (hepatic glycerol-3-phosphate, often estimated from plasma glycerol enrichment at isotopic steady state).
- Calculate the absolute VLDL-triglyceride production rate by multiplying the FSR by the plasma VLDL-triglyceride pool size.
In Vitro Protocol: Lipolysis of this compound
This protocol simulates the digestion of this compound in the small intestine.
1. Preparation of Digestion Medium:
- Prepare a simulated intestinal fluid containing bile salts, phospholipids, and electrolytes at a physiologically relevant pH (e.g., 6.5).
2. Lipolysis Assay:
- Add a known amount of this compound to the pre-warmed digestion medium.
- Initiate the digestion by adding pancreatic lipase.
- Maintain the pH of the reaction mixture at the desired level using a pH-stat apparatus that automatically titrates the released fatty acids with NaOH.
- Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Sample Analysis:
- Stop the lipase activity in the collected aliquots (e.g., by adding a lipase inhibitor or by heat inactivation).
- Extract the lipids from each aliquot.
- Analyze the lipid extract by GC-MS or LC-MS/MS to quantify the remaining this compound and the appearance of its lipolytic products (di- and mono-acetyl-d9-glycerols and d9-glycerol).
4. Data Analysis:
- Calculate the rate of this compound hydrolysis based on the disappearance of the substrate and the appearance of its products over time.
Visualizations
Caption: Experimental workflow for in vivo lipid metabolism studies using this compound.
Caption: Metabolic pathway of this compound tracer incorporation into VLDL-triglycerides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VLDL-triglyceride production after alcohol ingestion, studied using [2-13C1] glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneity of VLDL triglyceride production by the liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of VLDL-triglycerides production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VLDL Triglyceride Kinetics in Lean, Overweight, and Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein E content of VLDL limits LPL-mediated triglyceride hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triacetin-d9 in Environmental Sample Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Triacetin-d9 as an internal standard in the quantitative analysis of environmental samples. This compound, a deuterated form of Triacetin, is an invaluable tool in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Triacetin and other plasticizers in complex environmental matrices.[1]
Introduction to this compound as an Internal Standard
Triacetin (glycerol triacetate) is a widely used plasticizer in various consumer and industrial products, leading to its potential release into the environment. Monitoring its presence in environmental compartments such as water and soil is crucial for assessing environmental exposure and potential ecological impacts.
This compound serves as an ideal internal standard for the quantitative analysis of Triacetin.[1] In isotope dilution mass spectrometry, a known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical procedure. Since this compound is chemically identical to the native Triacetin, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. Any loss of the analyte during sample preparation or fluctuations in instrument response will affect both the native analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and procedural errors.
Application Notes
The primary application of this compound in environmental analysis is as an internal standard for the quantification of Triacetin. Due to its similar chemical properties, it can also be considered as a surrogate standard for the analysis of other short-chain glycerides or similar plasticizers, though method validation for each specific analyte is essential.
Key Advantages of Using this compound:
-
Improved Accuracy and Precision: Compensates for variations in extraction recovery and instrumental response.
-
Matrix Effect Mitigation: The co-eluting internal standard helps to correct for signal suppression or enhancement caused by the sample matrix.
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample types and analytical batches.
Quantitative Data Summary
While specific method validation data for the use of this compound in environmental samples is not extensively published, the following table summarizes typical performance data for the analysis of plasticizers (including Triacetin) in environmental matrices using mass spectrometry methods with internal standards. This data can be considered indicative of the performance achievable when using this compound.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Limit of Detection (LOD) | 0.0001 - 1.1 ng/mL | 0.1 - 1.0 ng/g |
| Limit of Quantitation (LOQ) | 0.0004 - 3.0 ng/mL | 0.5 - 3.0 ng/g |
| Recovery | 65 - 118% | 70 - 124% |
| Relative Standard Deviation (RSD) | 1.7 - 11.5% | < 20% |
Note: The data presented is a compilation from various sources analyzing plasticizers in environmental samples and should be used as a general guideline. Method-specific validation is required for accurate results.
Experimental Protocols
Below are detailed protocols for the analysis of Triacetin in water and soil samples using this compound as an internal standard.
Protocol 1: Determination of Triacetin in Water Samples by GC-MS
1. Scope: This protocol describes a method for the quantitative analysis of Triacetin in water samples (e.g., wastewater, surface water) using liquid-liquid extraction and Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
2. Materials and Reagents:
-
Triacetin (analytical standard)
-
This compound (internal standard)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium chloride (analytical grade, baked at 450°C for 4 hours)
-
Anhydrous sodium sulfate (B86663) (analytical grade, baked at 450°C for 4 hours)
-
Methanol, HPLC grade
-
Deionized water
-
Glassware (flasks, separatory funnels, vials), solvent-rinsed
3. Sample Preparation and Extraction:
-
Collect a 100 mL water sample in a pre-cleaned amber glass bottle.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Add 10 g of sodium chloride to the sample and shake to dissolve.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with 30 mL portions of dichloromethane.
-
Combine the organic extracts.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL, splitless mode
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Triacetin (Quantifier/Qualifier ions): m/z 145, 103, 43
-
This compound (Quantifier/Qualifier ions): m/z 154, 109, 46
-
5. Quantification:
-
Create a calibration curve using standards containing known concentrations of Triacetin and a constant concentration of this compound.
-
Calculate the ratio of the peak area of the quantifier ion for Triacetin to the peak area of the quantifier ion for this compound.
-
Plot the area ratio against the concentration of Triacetin to generate a linear regression curve.
-
Determine the concentration of Triacetin in the samples by applying the area ratio to the calibration curve.
Protocol 2: Determination of Triacetin in Soil Samples by LC-MS/MS
1. Scope: This protocol outlines a method for the quantitative analysis of Triacetin in soil and sediment samples using ultrasonic extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
2. Materials and Reagents:
-
Triacetin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
3. Sample Preparation and Extraction (QuEChERS-based):
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Transfer the aliquot to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent (for dispersive solid-phase extraction cleanup).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Triacetin: Precursor ion [M+H]⁺ m/z 219.1 -> Product ions (e.g., m/z 159.1, 117.1)
-
This compound: Precursor ion [M+H]⁺ m/z 228.1 -> Product ions (e.g., m/z 165.1, 123.1)
-
Note: MRM transitions should be optimized for the specific instrument used.
-
5. Quantification:
-
Follow the same quantification procedure as described in Protocol 1, using the peak areas from the MRM transitions.
Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflows for the analysis of Triacetin in environmental samples.
Caption: Workflow for Triacetin analysis in water samples.
Caption: Workflow for Triacetin analysis in soil samples.
Caption: Logical relationship for quantification using an internal standard.
References
Triacetin-d9 in NMR Spectroscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triacetin-d9, the deuterated analog of Triacetin, serves as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties make it an excellent internal standard for quantitative NMR (qNMR), a tracer for metabolic pathway studies, and a reference material for instrument performance qualification. This document provides detailed application notes and experimental protocols for the effective use of this compound in these key areas.
Application as a Quantitative NMR (qNMR) Internal Standard
This compound is an ideal internal standard for qNMR due to its chemical inertness, solubility in common deuterated solvents, and a simple ¹H NMR spectrum. The nine equivalent deuterium (B1214612) atoms result in a single, sharp singlet in the residual proton spectrum, minimizing the potential for signal overlap with analyte peaks.
Application Note:
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by comparing the integral of its NMR signal to that of a reference standard of known concentration.[1] this compound is particularly well-suited for the purity assessment of active pharmaceutical ingredients (APIs) and other small molecules. Its deuterated nature ensures that its primary signal does not interfere with the ¹H NMR spectrum of the analyte, while the residual proton signal provides a clear and easily integrable reference.
Key Advantages:
-
Reduced Signal Overlap: The singlet signal from the residual protons of the acetyl groups appears in a relatively uncongested region of the ¹H NMR spectrum.
-
Chemical Inertness: this compound is chemically stable and does not typically react with a wide range of analytes or solvents.
-
Good Solubility: It is soluble in many common deuterated solvents used for NMR analysis.
-
Simplified Spectrum: The nine deuterons simplify the proton spectrum, leading to a clean reference signal.
Quantitative Data:
The chemical shifts of the residual proton and the carbon atoms of this compound can vary slightly depending on the deuterated solvent used. The following table provides approximate chemical shift values in commonly used NMR solvents.
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | ~2.09 | ~20.7 (CD₃), ~62.0 (CH₂), ~68.9 (CH), ~170.1 (C=O) |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~2.08 | ~20.6 (CD₃), ~62.5 (CH₂), ~69.2 (CH), ~169.8 (C=O) |
| Deuterium Oxide (D₂O) | ~2.15 | Chemical shifts can be pH-dependent and may vary. |
| Acetone-d₆ | ~2.05 | ~20.4 (CD₃), ~62.8 (CH₂), ~69.5 (CH), ~169.9 (C=O) |
Note: These are approximate values and should be confirmed in the specific experimental context. The ¹H chemical shift refers to the residual CHD₂ signal of the acetyl groups.
Experimental Protocol: Purity Assay of an API using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of a pharmaceutical compound using this compound as an internal standard.
Materials:
-
Analyte (API) of interest
-
This compound (high purity, ≥99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
5 mm NMR tubes
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the chosen deuterated solvent.
-
Calculate the exact concentration of the this compound stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean vial.
-
Accurately transfer a known volume (e.g., 500 µL) of the this compound stock solution to the vial.
-
Add an additional volume of the deuterated solvent if necessary to ensure complete dissolution.
-
Vortex the mixture until both the analyte and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and this compound). A conservative value of 30-60 seconds is often used.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (at): Sufficient to ensure good digital resolution (typically > 3 seconds).
-
-
-
Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate a well-resolved, non-overlapping signal of the analyte and the singlet signal of this compound.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte and internal standard (for the residual proton signal of this compound, N_IS = 1, corresponding to the CHD₂ group).
-
MW_analyte and MW_IS are the molecular weights of the analyte and this compound, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the certified purity of the this compound internal standard.
-
Workflow Diagram:
Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.
Application as a Metabolic Tracer
This compound can be used as a stable isotope tracer to study fatty acid and energy metabolism. Once administered, it is hydrolyzed to glycerol (B35011) and deuterated acetate (B1210297). The deuterated acetate can then be traced as it is incorporated into various metabolic pathways, including the synthesis of fatty acids and cholesterol.
Application Note:
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[2] this compound serves as a convenient precursor for introducing a deuterated acetate pool into a biological system. The deuterium label allows for the tracking of the acetate backbone through various metabolic transformations using NMR spectroscopy, particularly ¹³C and ²H NMR. This approach is valuable in drug development for understanding the metabolic effects of drug candidates and in basic research for studying metabolic regulation in health and disease.
Key Applications:
-
De Novo Fatty Acid Synthesis: Tracing the incorporation of deuterated acetate into newly synthesized fatty acids.[3]
-
Cholesterol Biosynthesis: Monitoring the flow of acetate into the cholesterol synthesis pathway.
-
TCA Cycle Activity: Assessing the entry of acetate into the tricarboxylic acid (TCA) cycle.
Experimental Protocol: Tracing Fatty Acid Synthesis with this compound in Cell Culture
This protocol describes a general method for tracing the incorporation of deuterated acetate from this compound into cellular lipids.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer with ¹H and ¹³C or ²H capabilities
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium supplemented with a known concentration of this compound (e.g., 1-5 mM).
-
Incubate the cells for a specific period (e.g., 24-48 hours) to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction (Lipid Fraction):
-
Harvest the cells and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure to separate the lipid fraction from the aqueous metabolites.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for NMR:
-
Redissolve the dried lipid extract in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C or ²H NMR spectra to observe the incorporation of the deuterium label into the fatty acid chains.
-
For ¹³C NMR, the presence of deuterium will cause characteristic splitting or broadening of the carbon signals.
-
For ²H NMR, direct detection of the deuterium signal provides information on the positions of incorporation.
-
-
Data Analysis:
-
Analyze the NMR spectra to identify the signals corresponding to the labeled positions in the fatty acid chains.
-
The degree of deuterium incorporation can be quantified by comparing the integrals of the signals from the labeled and unlabeled molecules.
-
Signaling Pathway Diagram:
Caption: Metabolic fate of deuterated acetate derived from this compound.
Application in NMR Instrument Performance Qualification
The consistent performance of an NMR spectrometer is crucial for obtaining reliable and reproducible data. Performance Qualification (PQ) involves regularly testing the instrument to ensure it meets predefined specifications. A stable, well-characterized reference material is essential for these tests.
Application Note:
This compound can be used as a component of a reference standard mixture for the performance qualification of NMR instruments. Its simple and well-defined residual proton signal can be used to assess key performance parameters. While not a primary standard for this purpose, its stability and spectral characteristics make it a useful component in a daily or weekly system suitability test.
Key Parameters to Assess:
-
Chemical Shift Accuracy: The position of the this compound singlet can be monitored to check for drifts in the chemical shift reference.
-
Linewidth/Resolution: The width of the singlet at half-height provides a measure of the magnetic field homogeneity (shimming).
-
Signal-to-Noise Ratio (S/N): The S/N of the this compound signal can be used to monitor the instrument's sensitivity over time.
-
Pulse Width Calibration: Although not a direct measure, changes in signal intensity for a known concentration can indicate issues with pulse width calibration.
Experimental Protocol: Daily System Suitability Check
This protocol describes a quick check of the NMR instrument's performance using a this compound solution.
Materials:
-
A sealed NMR tube containing a standard solution of this compound in a deuterated solvent (e.g., 0.1% in DMSO-d₆).
-
NMR Spectrometer
Procedure:
-
Sample Insertion:
-
Insert the sealed this compound standard NMR tube into the spectrometer.
-
Allow the sample to thermally equilibrate.
-
-
Data Acquisition:
-
Load a standard 1D ¹H NMR experiment with predefined parameters (e.g., 1 scan, 90° pulse, 1s relaxation delay).
-
Acquire the spectrum.
-
-
Performance Evaluation:
-
Chemical Shift: Check if the chemical shift of the this compound singlet is within the expected range (e.g., ±0.01 ppm of the established value).
-
Linewidth: Measure the full width at half maximum (FWHM) of the singlet. Compare this to the established specification (e.g., <0.5 Hz).
-
Signal-to-Noise: Calculate the S/N ratio for the singlet and compare it to the expected value.
-
-
Trending:
-
Record the results in a logbook or electronic system to track the instrument's performance over time. Any significant deviation from the established specifications may indicate the need for instrument maintenance or recalibration.
-
Logical Relationship Diagram:
Caption: Logical flow for NMR instrument performance qualification using a standard.
References
Application Note: Quantitative Analysis of Triacetin in Pharmaceutical Formulations using Isotope Dilution Mass Spectrometry with Triacetin-d9
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of Triacetin (B1683017) in pharmaceutical formulations using Isotope Dilution Mass Spectrometry (IDMS) with Triacetin-d9 as the internal standard.
Introduction
Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical industry, functioning as a plasticizer, solvent, and humectant in various dosage forms, including tablets, capsules, and topical preparations. Accurate determination of its concentration is crucial for ensuring product quality, stability, and performance. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] This method minimizes variations arising from sample preparation, matrix effects, and instrument instability.
This application note describes a robust IDMS method employing this compound, a deuterated form of Triacetin, for the precise quantification of Triacetin in pharmaceutical formulations by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a primary ratio method of measurement. A known amount of an isotopically labeled internal standard (this compound) is added to a sample containing an unknown amount of the native analyte (Triacetin). The analyte and the internal standard are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocols
3.1. Materials and Reagents
-
Triacetin (≥99.5% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pharmaceutical placebo formulation (without Triacetin)
3.2. Standard Solutions Preparation
-
Triacetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Triacetin and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Triacetin stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3.3. Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of Triacetin. For liquid or semi-solid formulations, directly weigh the sample. For solid dosage forms, crush the tablet or empty the capsule and use a representative portion of the powder.
-
Transfer the weighed sample to a 50 mL volumetric flask.
-
Add 100 µL of the 10 µg/mL this compound internal standard working solution.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of Triacetin.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Vortex the solution for 1 minute.
-
Filter an aliquot of the solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for IDMS analysis of Triacetin.
3.4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triacetin: Precursor Ion (m/z) 219.1 → Product Ion (m/z) 159.1This compound: Precursor Ion (m/z) 228.1 → Product Ion (m/z) 165.1 |
| Fragmentor Voltage | 135 V |
| Collision Energy | 10 eV |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of Triacetin to this compound against the concentration of the calibration standards. The concentration of Triacetin in the samples is then determined from this calibration curve.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Triacetin) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,543 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,210 | 151,876 | 2.503 |
| 50 | 755,430 | 150,987 | 5.003 |
| 100 | 1,512,345 | 151,123 | 10.007 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Quantification of Triacetin in a Pharmaceutical Formulation
| Sample ID | Sample Weight (mg) | Peak Area (Triacetin) | Peak Area (this compound) | Peak Area Ratio | Calculated Concentration (µg/mL) | Amount of Triacetin in Sample (mg/g) |
| Sample 1 | 100.5 | 452,123 | 150,876 | 2.997 | 29.96 | 14.90 |
| Sample 2 | 99.8 | 448,765 | 151,234 | 2.967 | 29.66 | 14.86 |
| Sample 3 | 101.2 | 455,876 | 150,543 | 3.028 | 30.27 | 14.96 |
| Mean | 14.91 | |||||
| RSD (%) | 0.34 |
Conclusion
This application note presents a highly accurate and precise Isotope Dilution Mass Spectrometry method for the quantification of Triacetin in pharmaceutical formulations using this compound as an internal standard. The detailed protocol, including sample preparation, LC-MS/MS conditions, and data analysis, provides a reliable framework for researchers, scientists, and drug development professionals to implement this method for routine quality control and formulation development. The use of IDMS ensures minimal impact from matrix effects and procedural variations, leading to highly reliable quantitative results.
References
Application Note: Quantification of Plasticizers in Polymers using Triacetin-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are additives incorporated into polymers to enhance their flexibility, durability, and workability. They are integral components in a vast array of products, including medical devices, pharmaceutical packaging, and consumer goods. The potential for these small molecules to migrate from the polymer matrix into the surrounding environment or a product's contents is a significant concern, particularly in the pharmaceutical and food industries. Regulatory bodies have established strict limits on the presence and migration of certain plasticizers due to potential health risks.
Accurate and reliable quantification of plasticizers is therefore crucial for quality control, safety assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Triacetin-d9, is a robust analytical strategy that corrects for variations in sample preparation and instrumental analysis, leading to improved accuracy and precision. This application note provides a detailed protocol for the quantification of common plasticizers in polymers using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Principle
This method involves the extraction of plasticizers from the polymer matrix, followed by analysis using GC-MS. The polymer is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then precipitated by the addition of a non-solvent, like methanol (B129727) or ethanol (B145695). This process leaves the plasticizers dissolved in the supernatant. An internal standard, this compound, is added at a known concentration at the beginning of the sample preparation process.
The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for accurate quantification through the internal standard calibration method. By comparing the peak area ratio of the target plasticizer to the internal standard in both the samples and calibration standards, variations arising from extraction efficiency and injection volume can be effectively normalized.
Experimental Protocols
Materials and Reagents
-
Solvents: Tetrahydrofuran (THF, HPLC grade), Methanol (HPLC grade), Ethanol (HPLC grade)
-
Standards:
-
This compound (Internal Standard)
-
Target plasticizer standards (e.g., Dimethyl phthalate (B1215562) (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP), Triacetin)
-
-
Polymer Samples: (e.g., Polyvinyl chloride (PVC), Polyethylene (PE), Polystyrene (PS))
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes, syringes. All glassware should be scrupulously cleaned to avoid phthalate contamination.[1]
Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of THF to prepare a 1 mg/mL stock solution.
-
Plasticizer Stock Solution (PS Stock): Accurately weigh approximately 10 mg of each target plasticizer and dissolve them together in 10 mL of THF to prepare a mixed stock solution of 1 mg/mL for each analyte.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the PS Stock with THF. To each calibration standard, add a constant amount of the IS Stock to achieve a final concentration of, for example, 10 µg/mL of this compound. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL for the target plasticizers.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Internal Standard Spiking: Add a precise volume of the this compound IS Stock solution to the vial containing the polymer sample.
-
Dissolution: Add 5 mL of THF to the vial and vortex or sonicate until the polymer is completely dissolved.[2]
-
Precipitation: Slowly add 5 mL of methanol or ethanol to the solution while gently agitating to precipitate the polymer.[2]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp 1: 15 °C/min to 220 °C, hold for 2 minutes
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the quantitative data typically obtained with this method.
Table 1: GC-MS SIM Parameters for Target Plasticizers and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Triacetin | ~8.5 | 145 | 103 | 43 |
| This compound (IS) | ~8.4 | 154 | 109 | 46 |
| Dimethyl phthalate (DMP) | ~9.2 | 163 | 194 | 77 |
| Diethyl phthalate (DEP) | ~10.1 | 149 | 177 | 222 |
| Di-n-butyl phthalate (DBP) | ~12.3 | 149 | 205 | 223 |
| Benzyl butyl phthalate (BBP) | ~15.8 | 149 | 91 | 206 |
| Bis(2-ethylhexyl) phthalate (DEHP) | ~17.5 | 149 | 167 | 279 |
| Di-n-octyl phthalate (DnOP) | ~18.2 | 149 | 279 | 167 |
Table 2: Method Validation Data
| Analyte | Linearity (R²) | LOD (µg/g) | LOQ (µg/g) | Recovery (%) | RSD (%) |
| Triacetin | >0.998 | 0.5 | 1.5 | 98.5 | < 5 |
| DMP | >0.999 | 0.3 | 1.0 | 99.2 | < 5 |
| DEP | >0.999 | 0.3 | 1.0 | 101.5 | < 5 |
| DBP | >0.998 | 0.4 | 1.2 | 97.8 | < 5 |
| BBP | >0.997 | 0.5 | 1.5 | 95.4 | < 6 |
| DEHP | >0.996 | 0.6 | 2.0 | 93.1 | < 7 |
| DnOP | >0.996 | 0.6 | 2.0 | 94.5 | < 7 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are calculated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery was determined by spiking a blank polymer matrix at three different concentration levels. RSD (Relative Standard Deviation) was calculated from six replicate measurements.
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for plasticizer quantification.
Caption: Logic of internal standard calibration.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of common plasticizers in various polymer matrices. The detailed protocol for sample preparation and instrumental analysis, combined with the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for regulatory submissions and quality control in the pharmaceutical and other relevant industries. The method demonstrates good linearity, sensitivity, and recovery for the target analytes.
References
Application Note: Quantitative Analysis of Triacetin in Pharmaceutical Formulations using Triacetin-d9 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical industry, functioning as a plasticizer, solvent, and humectant in various dosage forms, including tablets, capsules, and topical formulations.[1][2] Its concentration in a drug product is a critical quality attribute that can influence the formulation's stability, dissolution profile, and overall performance. Therefore, accurate and precise quantification of Triacetin is essential during formulation development and for quality control.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Triacetin in a pharmaceutical formulation, utilizing its deuterated analogue, Triacetin-d9, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus ensuring the highest level of accuracy and precision.[3][4]
Principle
The method involves the extraction of Triacetin and the internal standard (this compound) from the pharmaceutical formulation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Experimental Protocols
Materials and Reagents
-
Triacetin (purity ≥ 99%)
-
This compound (purity ≥ 99%, isotopic purity ≥ 98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug formulation (e.g., nanoemulsion, tablet, or capsule)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Triacetin and this compound by accurately weighing and dissolving the standards in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Triacetin by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
For Nanoemulsion Formulations: Accurately weigh a portion of the nanoemulsion equivalent to approximately 1 mg of Triacetin into a microcentrifuge tube.
-
For Solid Dosage Forms (Tablets/Capsules): Weigh and finely powder a representative number of tablets or the contents of capsules. Accurately weigh an amount of powder equivalent to approximately 1 mg of Triacetin into a microcentrifuge tube.
-
Add 1 mL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to the sample.
-
Vortex for 2 minutes to ensure complete dissolution/extraction of Triacetin.
-
Centrifuge at 14,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triacetin: m/z 219.1 → 159.1this compound: m/z 228.1 → 165.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity: The calibration curve was linear over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high).
Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of ≥10 and acceptable precision and accuracy.
Data Presentation
Table 1: Linearity of Triacetin Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.102 |
| 50 | 0.515 |
| 100 | 1.023 |
| 250 | 2.558 |
| 500 | 5.112 |
| 1000 | 10.235 |
| r² | 0.9998 |
Table 2: Precision and Accuracy Data for Triacetin Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| Low | 30 | 4.5 | 102.3 | 5.1 | 101.5 |
| Mid | 300 | 3.1 | 98.7 | 3.8 | 99.2 |
| High | 800 | 2.5 | 100.5 | 3.2 | 100.8 |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ Concentration | 10 ng/mL |
| Precision at LLOQ (%RSD) | 8.2% |
| Accuracy at LLOQ (%) | 105.4% |
Visualizations
Caption: Experimental workflow for the quantification of Triacetin.
Caption: Role of Triacetin analysis in ensuring drug product quality.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of Triacetin in pharmaceutical formulations. This method is suitable for use in formulation development, stability studies, and quality control, ensuring the quality and performance of the final drug product. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and achieving high-quality data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in LC-MS with Triacetin-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using Triacetin-d9 as a deuterated internal standard.
Troubleshooting Guides
Q1: I am observing a significant drop in the signal intensity of my analyte when analyzing biological samples compared to the standard in a pure solvent. Could this be ion suppression?
A1: Yes, a significant decrease in analyte signal in a complex matrix compared to a clean solvent is a classic indicator of ion suppression.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.[1][2]
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most severe.
-
Optimize Chromatography: Adjust your chromatographic method to separate your analyte from the suppression zones. This can involve changing the gradient, mobile phase composition, or the analytical column.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS analysis.[1]
-
Utilize a Deuterated Internal Standard: Employ a stable isotope-labeled internal standard, such as this compound, that co-elutes with your analyte to compensate for the signal loss.
Q2: My analyte and its deuterated internal standard, this compound, show different peak shapes and a slight shift in retention time. Is this normal, and can it affect my results?
A2: While ideally, a deuterated internal standard should co-elute perfectly with the analyte, slight chromatographic separation can occur due to the "isotope effect". This can be problematic if the separation causes the analyte and the internal standard to elute in regions with different degrees of ion suppression, leading to inaccurate quantification.
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both the analyte and this compound and carefully examine the overlayed chromatograms.
-
Adjust Chromatographic Conditions: Modify your LC method (e.g., gradient slope, temperature) to minimize the separation between the analyte and this compound.
-
Evaluate Matrix Effects Across the Peak: If separation cannot be eliminated, ensure that the ion suppression is constant across the elution window of both peaks. This can be assessed using the post-column infusion technique.
Q3: Even with this compound as an internal standard, I am seeing high variability in my quantitative results between different sample lots. What could be the issue?
A3: High variability between different sample lots, even with a deuterated internal standard, suggests that the extent of ion suppression is not consistent across the samples, and the internal standard may not be fully compensating for this variation.
Troubleshooting Steps:
-
Assess Matrix Variability: Analyze blank matrix extracts from different lots to evaluate the variability in the ion suppression profile.
-
Improve Sample Cleanup: A more robust and consistent sample preparation method can help minimize the lot-to-lot variation in matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in a pooled matrix that is representative of the study samples to better mimic the matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a matrix effect that occurs during the ionization process in the mass spectrometer's ion source.[1][2] Co-eluting compounds from the sample matrix can compete with the analyte of interest for ionization, leading to a decreased ionization efficiency and a reduced signal for the analyte.[1] This can result in inaccurate and imprecise quantification.
Q2: How does a deuterated internal standard like this compound help in overcoming ion suppression?
A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced with deuterium. Since its physicochemical properties are nearly identical to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression in the MS source. By measuring the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be normalized, leading to accurate and precise quantification.
Q3: What are the common sources of ion suppression?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other biomolecules present in biological samples.
-
Exogenous contaminants: Plasticizers, detergents, and other substances introduced during sample collection and preparation.
-
Mobile phase additives: Non-volatile buffers and ion-pairing agents.
-
High concentrations of the analyte or other compounds: These can saturate the ionization process.
Q4: How can I qualitatively and quantitatively assess ion suppression?
A4:
-
Qualitative Assessment (Post-Column Infusion): A constant flow of the analyte solution is introduced into the LC eluent stream after the analytical column. A blank matrix extract is then injected. Any dip in the constant analyte signal indicates a region of ion suppression.
-
Quantitative Assessment (Matrix Factor): The matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solution at the same concentration.
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where ion suppression occurs in a given LC-MS method.
Methodology:
-
A solution of the analyte of interest is infused at a constant flow rate into the LC eluent post-column and pre-MS source using a T-connector.
-
A blank, extracted matrix sample (e.g., plasma, urine) is injected onto the LC column.
-
The signal of the infused analyte is monitored throughout the chromatographic run.
-
A decrease in the baseline signal of the infused analyte indicates a region of ion suppression.
Diagram of Experimental Workflow:
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Quantification of Matrix Effect Using this compound
Objective: To quantitatively determine the extent of ion suppression and the effectiveness of this compound in compensating for it.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a pure solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with analyte and this compound after the extraction process.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with analyte and this compound before the extraction process.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF).
Data Presentation
Table 1: Illustrative Data for the Quantification of Matrix Effect on "Analyte X" with this compound as Internal Standard
| Sample Set | Analyte X Peak Area | This compound Peak Area | Analyte X / IS Ratio |
| Set A (Neat) | 1,200,000 | 1,150,000 | 1.04 |
| Set B (Post-Spiked) | 650,000 | 630,000 | 1.03 |
| Set C (Pre-Spiked) | 580,000 | 565,000 | 1.03 |
Table 2: Calculation of Matrix Factor and IS-Normalized Matrix Factor
| Calculation | Formula | Result | Interpretation |
| Matrix Factor (MF) | (Analyte Area in Set B) / (Analyte Area in Set A) | 0.54 | Significant ion suppression (46% signal loss). |
| IS-Normalized MF | (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A) | 0.99 | This compound effectively compensates for the ion suppression. |
| Recovery | (Analyte Area in Set C) / (Analyte Area in Set B) | 0.89 | 89% recovery of the analyte during the extraction process. |
Visualization of Key Concepts
Caption: Troubleshooting logic for ion suppression.
Caption: Mechanism of ion suppression and correction with this compound.
References
Improving peak shape and resolution for Triacetin-d9 in chromatography
Welcome to the technical support center for the chromatographic analysis of Triacetin-d9. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for analyzing this compound?
A1: this compound, a deuterated form of Triacetin (B1683017), can be analyzed by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC with a flame ionization detector (FID) or mass spectrometry (MS) is common, often utilizing a capillary column like a DB-624 or HP-VOC.[1][2][3] For HPLC, a reversed-phase method on a C18 column is often effective.[4] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. This compound is often used as an internal standard for quantitative analysis.[5]
Q2: I am observing peak tailing with my this compound peak. What are the common causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.[6][7] Common causes include interactions with active sites on the column, column overload, and issues with the mobile phase.[6][8][9]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.[6]
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to tailing.[7][8]
-
Solution: Adjust the mobile phase pH. For a neutral compound like this compound, this is less likely to be a primary cause unless acidic or basic impurities are present.
-
Q3: My this compound peak is showing fronting. What could be the issue?
A3: Peak fronting, where the front half of the peak is broader, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[11][12]
-
Column Overload: Injecting a sample that is too concentrated is a primary cause of fronting.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[8][11]
Q4: I am seeing split peaks for this compound. How can I troubleshoot this?
A4: Split peaks can be caused by a number of issues, including problems with the column, sample injection, or co-elution of an interfering compound.[13][14][15]
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to split peaks for all analytes.[14][16][17]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a strong solvent can cause peak splitting.[14]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[17]
-
-
Co-elution: If only the this compound peak is splitting, it may be due to a co-eluting interference.[16]
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.[16]
-
Troubleshooting Guides
Guide 1: Improving Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape problems.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Enhancing Resolution
If this compound is not well-separated from other components in your sample, this guide provides steps to improve resolution.
Caption: Logical guide to improving chromatographic resolution.
Experimental Protocols & Data
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 40:60 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C (can be optimized) |
| Injection Volume | 10 µL |
| Detector | UV at 215 nm or Mass Spectrometer |
| Sample Diluent | Mobile Phase |
Note: The mobile phase composition is a starting point and should be optimized to achieve the desired retention time and resolution.
Protocol 2: Sample Preparation for Troubleshooting
When troubleshooting peak shape issues, proper sample preparation is crucial.
-
Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
-
Create a working standard by diluting the stock solution with the initial mobile phase composition.
-
For troubleshooting column overload, prepare a dilution series of the working standard (e.g., 1:2, 1:5, 1:10).
-
For troubleshooting solvent mismatch, prepare a working standard by diluting the stock solution in a solvent stronger than the mobile phase (e.g., 100% acetonitrile if the mobile phase is 40% acetonitrile).
Table 1: Troubleshooting Summary for Peak Shape Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with column | Use an end-capped column; adjust mobile phase pH.[6][9] |
| Column overload | Dilute sample or reduce injection volume.[6] | |
| Column contamination/void | Replace guard column or analytical column.[6][18] | |
| Peak Fronting | Column overload | Dilute sample or reduce injection volume.[11][12] |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase.[8][11] | |
| Column collapse | Use a column designed for highly aqueous mobile phases if applicable; flush with a strong solvent.[20] | |
| Split Peaks | Column void or blocked frit | Back-flush or replace the column.[14][16] |
| Sample solvent/mobile phase mismatch | Inject sample dissolved in mobile phase.[14][17] | |
| Co-elution of an interferent | Modify mobile phase, gradient, or temperature to improve separation.[16] |
Table 2: Parameters for Improving Resolution
| Parameter | How to Adjust | Expected Outcome | Considerations |
| Retention Factor (k') | Decrease organic solvent % in mobile phase (for RP-HPLC) | Increased retention and potentially better separation of early eluting peaks.[21] | May lead to longer run times and broader peaks. |
| Selectivity (α) | Change organic modifier (e.g., ACN to MeOH); change column chemistry. | Change in the relative retention of analytes, which can significantly improve resolution.[21] | This is often the most effective way to improve resolution for difficult separations. |
| Efficiency (N) | Use a longer column; use a column with smaller particles; optimize flow rate. | Sharper, narrower peaks leading to better resolution.[22][23] | May increase backpressure and run time. |
| Temperature | Increase or decrease column temperature. | Can affect selectivity, retention, and efficiency. Higher temperatures generally reduce viscosity and can lead to sharper peaks.[22][24][25] | Analyte stability at different temperatures should be considered. |
References
- 1. CN106706773B - A GC-MS quantitative detection method for volatile components of triacetin for tobacco - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. support.waters.com [support.waters.com]
- 10. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. bio-works.com [bio-works.com]
- 14. acdlabs.com [acdlabs.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 21. chromtech.com [chromtech.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Triacetin-d9
Welcome to the technical support center for troubleshooting poor recovery of Triacetin-d9 during sample preparation. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Triacetin, which is the triester of glycerol (B35011) and acetic acid.[1][2] It is commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled internal standards like this compound are ideal because they have nearly identical chemical and physical properties to the analyte of interest (Triacetin), but can be distinguished by mass spectrometry. This allows for accurate correction of variability during sample preparation, injection, and analysis.
Q2: What are the key chemical properties of this compound that can affect its recovery?
Several key properties of this compound can influence its recovery during sample preparation:
-
Solubility: Triacetin is miscible with many organic solvents such as alcohol, ether, chloroform, benzene, and acetone.[3] It is moderately soluble in water (approximately 58 g/L at 25°C).[3] This solubility profile is a critical consideration when selecting solvents for extraction and reconstitution.
-
Stability: Triacetin is generally stable under recommended storage conditions.[3] However, it is susceptible to hydrolysis, especially at neutral and alkaline pH. It is more stable in acidic conditions (pH 4).[4]
-
Volatility: While not highly volatile, some loss can occur during evaporation steps, especially at elevated temperatures. Triacetin has a boiling point of approximately 258-259°C and a vapor pressure of 0.00248 mmHg at 25°C.[3]
-
Adsorption: Like many compounds, this compound can potentially adsorb to the surfaces of labware, such as polypropylene (B1209903) tubes. This can lead to significant loss of the internal standard, especially at low concentrations.
Troubleshooting Guides
Poor recovery of this compound can occur at various stages of sample preparation. Below are troubleshooting guides for three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a common method for removing proteins from biological samples. However, improper technique can lead to co-precipitation of this compound or incomplete extraction.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Co-precipitation with proteins: this compound may be trapped within the precipitated protein pellet. | - Optimize precipitating solvent: Acetonitrile (B52724) is generally more effective at precipitating proteins than methanol (B129727).[5][6] A higher ratio of organic solvent to sample (e.g., 3:1 or 4:1) can improve protein removal and release of the analyte. - Ensure thorough vortexing: Vigorous mixing is crucial to fully disrupt protein-analyte interactions and ensure complete precipitation. |
| Incomplete extraction from the pellet: After centrifugation, some this compound may remain in the residual liquid within the protein pellet. | - Perform a second extraction: After the initial centrifugation and collection of the supernatant, add a smaller volume of the precipitating solvent to the pellet, vortex, centrifuge again, and combine the supernatants. | |
| pH-dependent hydrolysis: If the sample or precipitation solvent is at a neutral or alkaline pH, this compound can hydrolyze. | - Acidify the sample: Adjusting the sample pH to a slightly acidic range (e.g., pH 4-6) can improve the stability of this compound.[4] | |
| High Variability | Inconsistent precipitation: Variations in temperature, vortexing time, or solvent addition can lead to inconsistent protein precipitation and variable recovery. | - Standardize the protocol: Ensure consistent temperature (e.g., performing precipitation on ice), vortexing duration and speed, and a controlled rate of solvent addition. |
| Adsorption to labware: this compound may adsorb to the walls of polypropylene tubes. | - Use low-binding tubes or glass vials: This can minimize the loss of the internal standard due to adsorption. - Pre-rinse tubes: Rinsing the tubes with the sample matrix or a similar solution before use can help to saturate non-specific binding sites. |
Experimental Protocol: Optimizing Protein Precipitation
-
Sample Preparation: Spike a known concentration of this compound into the blank biological matrix.
-
Solvent Addition: To 100 µL of the spiked sample, add 300 µL of cold (<4°C) precipitating solvent (e.g., acetonitrile or methanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
(Optional) Re-extraction: Add 100 µL of the cold precipitating solvent to the pellet, vortex for 30 seconds, centrifuge, and combine the supernatant with the first extract.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
Troubleshooting Workflow for Protein Precipitation
Troubleshooting workflow for poor this compound recovery in protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases. Optimizing solvent choice and pH is critical for efficient extraction of this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate extraction solvent: The chosen organic solvent may have poor partitioning for this compound. | - Select a suitable solvent: Given Triacetin's properties, moderately polar solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are good starting points. Avoid highly polar solvents that are miscible with water. - Test different solvents: Empirically test a few solvents with varying polarities to find the one that provides the best recovery. |
| Suboptimal pH: The pH of the aqueous phase can affect the stability and partitioning of this compound. | - Adjust pH to be slightly acidic: As Triacetin is more stable in acidic conditions, adjusting the aqueous phase to a pH of 4-6 can prevent hydrolysis and potentially improve partitioning. | |
| Insufficient mixing: Inadequate mixing leads to incomplete partitioning between the two phases. | - Ensure vigorous and sufficient mixing: Vortex or shake the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to maximize the surface area between the two phases and allow for equilibrium to be reached. | |
| Emulsion formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery and high variability. | - Centrifuge at a higher speed or for a longer duration. - Add salt: Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can help to break the emulsion. - Use a different extraction solvent. | |
| High Variability | Inconsistent phase separation: Incomplete separation of the two phases can lead to carryover of the aqueous phase or loss of the organic phase. | - Allow sufficient time for phase separation. - Ensure a clean transfer: Carefully aspirate the desired layer without disturbing the interface. |
Experimental Protocol: Optimizing Liquid-Liquid Extraction
-
Sample Preparation: Spike a known concentration of this compound into the blank biological matrix.
-
pH Adjustment (Optional): Adjust the pH of the sample to the desired range (e.g., 4-6) with a suitable buffer or acid.
-
Solvent Addition: Add an appropriate volume of the extraction solvent (e.g., ethyl acetate or MTBE) to the sample. A solvent-to-sample ratio of 3:1 or higher is recommended.
-
Extraction: Vortex or shake the mixture vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the sample to facilitate phase separation.
-
Organic Layer Collection: Carefully transfer the organic layer to a clean tube.
-
(Optional) Re-extraction: Repeat the extraction process with a fresh portion of the organic solvent and combine the organic layers.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
Troubleshooting Workflow for Liquid-Liquid Extraction
Troubleshooting workflow for poor this compound recovery in liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample clean-up and concentration. However, poor recovery can result from improper sorbent selection, inadequate conditioning, or suboptimal wash and elution steps.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent selection: The chosen sorbent may not effectively retain this compound. | - Select a reversed-phase sorbent: Given this compound's moderate polarity, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer) is a suitable choice. Polymeric sorbents often offer higher capacity and better retention for a wider range of compounds.[7] |
| Breakthrough during loading: this compound may not be retained on the sorbent and is lost in the load effluent. | - Ensure proper conditioning and equilibration: The sorbent must be properly wetted and equilibrated with a solvent similar in composition to the sample matrix to ensure proper retention. - Decrease the loading flow rate: A slower flow rate allows for more interaction time between the analyte and the sorbent. - Adjust sample solvent: If the sample is dissolved in a strong solvent, it may elute the analyte during loading. Dilute the sample with a weaker solvent before loading. | |
| Loss during washing: The wash solvent may be too strong and elute this compound along with the interferences. | - Use a weaker wash solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A higher percentage of aqueous solvent in the wash step may be necessary. | |
| Incomplete elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Use a stronger elution solvent: Increase the percentage of organic solvent in the elution buffer. A switch to a stronger solvent (e.g., from methanol to acetonitrile) may also be necessary. - Increase the elution volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. | |
| High Variability | Inconsistent flow rates: Variations in flow rates during loading, washing, and elution can lead to inconsistent recovery. | - Use a vacuum manifold or positive pressure processor: This allows for better control over flow rates compared to gravity-fed methods. |
| Sorbent bed drying out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | - Do not let the sorbent dry out: Keep the sorbent bed wetted with the equilibration solvent until the sample is loaded. |
Experimental Protocol: Optimizing Solid-Phase Extraction
-
Sorbent Selection: Choose a suitable reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Conditioning: Condition the cartridge with an appropriate organic solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with a solvent that mimics the sample matrix (e.g., water or a buffered solution).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound with a strong organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
Troubleshooting Workflow for Solid-Phase Extraction
References
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Triacetin-d9 Detection
Welcome to the technical support center for the analysis of Triacetin-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful detection and quantification of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and chemical formula of this compound?
A1: The chemical formula for this compound is C₉H₅D₉O₆. Its molecular weight is approximately 227.26 g/mol .[1]
Q2: Why is this compound used in mass spectrometry-based assays?
A2: this compound serves as an excellent internal standard for the quantitative analysis of Triacetin and other analytes by LC-MS/MS.[2][3] Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to exhibit similar behavior during sample preparation, chromatography, and ionization. However, they are distinguishable by their difference in mass, allowing for accurate correction of variations in the analytical process.
Q3: What are the common adducts of Triacetin in electrospray ionization (ESI) mass spectrometry?
A3: In positive ion mode ESI-MS, Triacetin is likely to form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺). The formation of these adducts can be influenced by the sample matrix and the purity of the solvents and reagents used.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
Issue 1: Poor or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is set to monitor the correct precursor and product ions for this compound. Based on the fragmentation of unlabeled Triacetin, common product ions result from the loss of acetyl groups.
-
Suboptimal Ionization Source Parameters: The efficiency of ion generation is critical. Key parameters to optimize include:
-
ESI Voltage: For positive mode, a typical starting point is between +4000 to +5000 V.
-
Source Temperature: A higher temperature can aid in desolvation. A typical range is 300-500 °C.
-
Nebulizer and Heater Gas Flow: These gases assist in droplet formation and desolvation. Typical values might be in the range of 40-60 psi for nebulizer gas and 40-60 L/min for heater gas.
-
-
Sample Preparation Issues: Inefficient extraction or the presence of interfering substances from the matrix can suppress the signal. Consider optimizing the sample clean-up procedure.
-
LC Method Incompatibility: The mobile phase composition can significantly impact ESI efficiency. For reversed-phase chromatography, mobile phases containing acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid (0.1%) are generally effective for positive ionization.
Workflow for Troubleshooting No Signal:
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce interfering peaks.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade.
-
Thoroughly Clean Glassware: Use a meticulous cleaning procedure for all reusable labware.
-
System Cleaning: Flush the LC system and mass spectrometer with appropriate cleaning solutions.
-
Logical Diagram for Diagnosing High Background:
Experimental Protocols
Predicted MRM Transitions for this compound
-
Precursor Ion ([M+H]⁺): m/z 228.2
-
Predicted Product Ions: The fragmentation of Triacetin typically involves the neutral loss of acetic acid (CH₃COOH, mass 60.05) or ketene (B1206846) (CH₂CO, mass 42.04). For this compound, the corresponding losses would be deuterated acetic acid (CD₃COOD, mass 64.08) and deuterated ketene (CD₂CO, mass 45.06).
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |
| 228.2 | 183.1 | Loss of CD₂CO |
| 228.2 | 164.1 | Loss of CD₃COOD |
| 228.2 | 141.1 | Loss of 2 x CD₂CO |
| 228.2 | 122.0 | Loss of CD₃COOD and CD₂CO |
Note: These are predicted transitions and should be confirmed experimentally by direct infusion of a this compound standard.
General LC-MS/MS Method for this compound
This protocol provides a starting point for developing a quantitative method using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Parameters (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the experimentally determined or predicted transitions for this compound and the analyte of interest.
-
Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for each transition by infusing a standard solution of this compound and the analyte. A typical starting point for CE is 10-30 eV. The DP is typically optimized to minimize adduct formation and maximize the precursor ion signal.[4]
Experimental Workflow Diagram:
References
Technical Support Center: Navigating Matrix Effects with Triacetin-d9
This technical support center is designed for researchers, scientists, and drug development professionals who utilize Triacetin-d9 as an internal standard in the analysis of complex samples. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, interfering components in the sample matrix.[1][2] These interferences, which can include phospholipids, salts, and endogenous metabolites, are often not detected by the mass spectrometer but can significantly impact the accuracy, precision, and sensitivity of an analytical method.[3] Matrix effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to erroneous quantification of the analyte of interest.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS analysis because they have nearly identical physicochemical properties to the unlabeled analyte.[5] This means that this compound will behave similarly to unlabeled triacetin (B1683017) during sample preparation and chromatographic separation, and will experience similar degrees of matrix effects.[2] By using the ratio of the analyte signal to the internal standard signal, variations in extraction recovery and ionization efficiency can be effectively compensated for, leading to more accurate and precise results. Triacetin itself is a triglyceride, and its deuterated form, this compound, is synthesized to have nine deuterium (B1214612) atoms replacing hydrogen atoms.[6][7]
Q3: Can the use of this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the non-deuterated analyte.[8][9] If this separation is significant, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[9] Therefore, it is crucial to verify the co-elution of the analyte and this compound during method development.
Q4: How can I identify the presence of matrix effects in my assay?
A4: Two primary experimental approaches are used to assess matrix effects: the post-extraction addition (or post-extraction spike) experiment and the post-column infusion experiment. The post-extraction addition method provides a quantitative measure of the matrix effect by comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix.[2][10] The post-column infusion experiment offers a qualitative assessment by continuously infusing the analyte into the LC eluent post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly Low/High this compound Response
Question: The peak area of my this compound internal standard is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening and what should I do?
Answer: Inconsistent internal standard response is a common indicator of uncompensated matrix effects or issues with sample preparation.[11][12] This variability can compromise the accuracy and precision of your quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Review Sample Preparation Procedures: Carefully examine your sample preparation workflow for any potential sources of error, such as inconsistent pipetting of the this compound solution, variability in extraction efficiency, or degradation of the internal standard solution.[11]
-
Perform a Post-Extraction Addition Experiment: This will help you quantify the extent of ion suppression or enhancement affecting your internal standard. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Optimize Chromatography: If significant matrix effects are observed, modify your chromatographic method to separate the this compound from the co-eluting interferences.[13] This may involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.
-
Improve Sample Cleanup: If chromatographic optimization is insufficient, consider implementing a more rigorous sample cleanup technique. Switching from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.
-
Re-evaluate Internal Standard Concentration: Ensure that the concentration of this compound is appropriate for the expected analyte concentration range and is not contributing to detector saturation.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples are failing to meet the acceptance criteria (e.g., ±15% of the nominal value), even though I am using this compound as an internal standard. What could be the cause and how can I fix it?
Answer: This is a strong indication that this compound is not adequately compensating for the matrix effects, potentially due to chromatographic separation of the analyte and internal standard or significant inter-lot variability in the biological matrix.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Glyceryl Triacetate-d9 | C9H14O6 | CID 131709118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Purity Assessment of Triacetin-d9 and Potential Interferences: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Triacetin-d9 and troubleshooting potential interferences in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled version of Triacetin, where nine hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary application is as an internal standard in quantitative analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard helps to correct for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.
Q2: Why is the purity of this compound critical for my experiments?
A2: The purity of this compound is crucial for accurate quantification. Two key aspects of purity are of concern: chemical purity and isotopic purity. Chemical impurities can introduce interfering peaks in your chromatogram. Low isotopic purity, specifically the presence of unlabeled Triacetin, can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at low levels.
Q3: What are the common impurities found in this compound?
A3: Common chemical impurities in Triacetin can include mono- and diacetylated glycerol (B35011) (monoacetin and diacetin), glycerol, and residual acetic acid from the synthesis process. For this compound, the most critical "impurity" is often the unlabeled Triacetin (d0). The isotopic distribution of the deuterated compound is also a key factor.
Q4: What is isotopic exchange and how can it affect my results with this compound?
A4: Isotopic exchange, or back-exchange, is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase. This can lead to a decrease in the deuterated internal standard's signal and an increase in the signal of the unlabeled analyte, compromising the accuracy of the quantification. While the deuterium atoms on the acetyl groups of this compound are generally stable, it is a phenomenon to be aware of, especially under harsh pH or temperature conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: I am observing a peak at the retention time of unlabeled Triacetin in my this compound standard.
-
Possible Cause: The this compound standard contains a certain percentage of unlabeled Triacetin as an impurity. This is a common characteristic of deuterated standards.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): The CoA from the supplier should specify the isotopic purity of the this compound and the percentage of the unlabeled (d0) compound.
-
Assess the Impact: Determine if the contribution of the unlabeled Triacetin in your internal standard solution significantly affects the quantification of your analyte, especially at the lower limit of quantification (LLOQ).
-
Correction: If the impact is significant, you may need to mathematically correct for the contribution of the d0-impurity in your calculations or acquire a batch of this compound with higher isotopic purity.
-
Issue 2: My calibration curve is non-linear, especially at higher analyte concentrations.
-
Possible Cause: Isotopic interference from the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass channel of the deuterated internal standard. This is more pronounced when the analyte concentration is high relative to the internal standard concentration.
-
Troubleshooting Steps:
-
Check Mass Spectra: Acquire full scan mass spectra of a high concentration standard of the unlabeled analyte to check for any isotope peaks at the m/z of your deuterated internal standard.
-
Adjust Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A very low internal standard concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.
-
Use a Higher Deuteration Level: If possible, using an internal standard with a higher degree of deuteration can shift the mass further from the analyte's natural isotope cluster.
-
Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These peaks could be due to chemical impurities in the this compound standard, degradation of the standard, or contamination from the sample matrix or analytical system. Triacetin can hydrolyze to form diacetin, monoacetin, and glycerol.[2]
-
Troubleshooting Steps:
-
Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or system.
-
Check the Standard's Integrity: Re-analyze a freshly prepared solution of the this compound standard. If the unexpected peaks persist, they are likely impurities or degradation products.
-
Review Storage Conditions: Ensure the this compound standard has been stored under the recommended conditions to prevent degradation. Triacetin is stable under recommended storage conditions.[3]
-
Mass Spectral Analysis: Use the mass spectrometer to identify the unexpected peaks. Common degradation products would be the partially deuterated di- and mono-acetins.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification |
| Chemical Purity (by GC-MS) | >98% |
| Isotopic Purity (D9) | >99 atom % D |
| Unlabeled Triacetin (d0) | <0.5% |
| Chemical Formula | C₉H₅D₉O₆ |
| Molecular Weight | 227.26 |
Note: This is an example table. Always refer to the specific Certificate of Analysis provided by your supplier for exact values.
Table 2: Potential Impurities and Interferences in this compound Analysis
| Compound | Potential Source | Analytical Consequence |
| Unlabeled Triacetin (d0) | Incomplete deuteration during synthesis | Overestimation of the analyte concentration. |
| Diacetin-d6 / Monoacetin-d3 | Hydrolysis of this compound | Additional peaks in the chromatogram. |
| Glycerol | Hydrolysis of this compound | Additional peaks in the chromatogram. |
| Acetic acid-d3 | Hydrolysis of this compound | May not be observed depending on the analytical method. |
| Naturally Occurring Isotopes of Analyte | Natural abundance of ¹³C, ¹⁸O, etc. | Can interfere with the m/z of the deuterated standard, leading to non-linear calibration curves. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical and isotopic purity of a this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or methanol.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Chemical Purity: Determine the area percent of the this compound peak relative to all other peaks in the chromatogram.
-
Isotopic Purity: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the d9 ion and any lower deuterated or unlabeled ions.
-
Protocol 2: Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS
Objective: To accurately quantify a target analyte in a sample matrix using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL this compound internal standard working solution.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: To be determined based on the specific analyte.
-
This compound: Precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) → Product ion. (Specific transitions to be optimized).
-
Unlabeled Triacetin: Monitor the corresponding transition for the unlabeled compound to assess interference.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the analyte in the unknown samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
Technical Support Center: Ensuring Long-Term Stability of Triacetin-d9 Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of Triacetin-d9 stock solutions. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Triacetin, where nine hydrogen atoms have been replaced by deuterium (B1214612). It is commonly used as an internal standard in analytical methods like GC-MS or LC-MS for the accurate quantification of Triacetin in various matrices.[1] The stability of this compound stock solutions is critical because any degradation of the internal standard can lead to inaccurate quantification of the target analyte, compromising the validity of experimental results.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, similar to its non-deuterated counterpart, is hydrolysis.[2] Triacetin is an ester of glycerol (B35011) and acetic acid. In the presence of water, particularly under acidic or basic conditions, it can hydrolyze to form diacetylglycerols, monoacetylglycerols, and ultimately glycerol and acetic acid-d4. Enzymatic hydrolysis can also occur if the solution is contaminated with enzymes like lipases.[1][3]
Q3: How does deuteration affect the stability of this compound compared to Triacetin?
Deuteration of the acetyl groups in this compound can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In reactions where the C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium can slow down the reaction rate. While specific data for this compound is limited, it is plausible that the hydrolysis of this compound may be slightly slower than that of Triacetin under identical conditions.
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Container: Use tightly sealed, non-metallic containers. Glass vials with PTFE-lined caps (B75204) are recommended. Triacetin is incompatible with certain metals.[4]
-
Environment: Store in a dry, well-ventilated place, protected from light.[5]
-
Solvent: Aprotic organic solvents such as acetonitrile (B52724), ethyl acetate, or acetone (B3395972) are recommended for preparing stock solutions. Avoid preparing stock solutions in aqueous buffers for long-term storage due to the risk of hydrolysis. If aqueous solutions are necessary for an experiment, they should be prepared fresh.
Q5: I see unexpected peaks in the chromatogram of my this compound standard. What could be the cause?
The appearance of new peaks in the chromatogram of your this compound standard may indicate degradation.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If using mass spectrometry, check the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to potential degradation products like diacetylglycerol-d6 or monoacetylglycerol-d3.
-
Review Storage Conditions: Ensure that the stock solution has been stored according to the recommended conditions (temperature, light protection, container type).
-
Check Solvent Purity: Impurities in the solvent or the use of an inappropriate solvent (e.g., one containing water) can contribute to degradation.
-
Assess for Contamination: Accidental contamination of the stock solution with acids, bases, or enzymes could catalyze hydrolysis.
-
Prepare a Fresh Standard: Prepare a new stock solution from fresh, solid this compound and re-analyze to see if the issue persists.
-
Q6: How can I assess the stability of my this compound stock solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to assess the stability of your this compound stock solution. This involves:
-
Initial Analysis: Analyze a freshly prepared stock solution to establish an initial purity profile and peak area.
-
Periodic Analysis: Store the stock solution under the desired conditions and re-analyze it at regular intervals (e.g., weekly, monthly).
-
Data Comparison: Compare the peak area of this compound and look for the appearance of new peaks or a decrease in the main peak area over time. A significant change (e.g., >5% decrease in the main peak area) may indicate that the solution is no longer stable.
Data Presentation
The following table summarizes the kinetic parameters for the enzymatic hydrolysis of Triacetin. While this data is for the non-deuterated form and for enzymatic hydrolysis, it provides an indication of the factors that can influence the rate of degradation.
| Enzyme Mass (g) | Temperature (°C) | pH | Maximum Reaction Rate (rmax) (mol/L·min) | Michaelis Constant (KM) (mol/L) |
| 0.6 | 35 | 8 | 30.4 | 2068.7 |
| 0.4 | 35 | 8 | 22.5 | 2298.8 |
| 0.2 | 35 | 8 | 9.5 | 1928.8 |
Data adapted from Pečar, D., & Belin, N. (2023). Triacetin hydrolysis by lipase: determination of optimum operational conditions and reaction kinetics.[1]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a sealed vial of the this compound stock solution in an oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, cool to room temperature, and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the this compound stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 210 nm
-
MS (for identification): Electrospray Ionization (ESI) in positive mode, scanning a suitable m/z range to detect this compound and its expected degradation products.
-
Method Validation:
The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Mandatory Visualizations
Caption: Logical workflow for the proper storage and potential degradation of this compound stock solutions.
Caption: Troubleshooting workflow for unexpected peaks in the analysis of this compound solutions.
Caption: Simplified hydrolysis pathway of this compound.
References
Resolving co-elution of Triacetin-d9 with analytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues involving the internal standard Triacetin-d9 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is the deuterated form of Triacetin, a common pharmaceutical excipient used as a plasticizer, solvent, and humectant in various formulations, including oral solid dosage forms and topical preparations.[1][2] In analytical chemistry, this compound serves as an excellent internal standard for quantitative analyses by LC-MS or GC-MS due to its chemical similarity to the non-deuterated form and its distinct mass.
Q2: What are the common causes of co-elution with this compound?
Co-elution with this compound can occur for several reasons:
-
Similar Polarity: Analytes with polarity similar to this compound may have comparable retention times on a given column.
-
Matrix Effects: Complex sample matrices can alter the retention of either the analyte or this compound, leading to peak overlap.
-
Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, gradient, temperature, or flow rate can result in poor separation.
-
Improper Column Selection: The chosen stationary phase may not have the appropriate selectivity for the analytes and the internal standard.
Q3: Can the active pharmaceutical ingredient (API) co-elute with this compound?
Yes, it is possible for an API to co-elute with this compound, especially if they possess similar physicochemical properties. For example, in formulations where Triacetin is used as a solvent or plasticizer, the API might have comparable solubility and chromatographic behavior. A published method for the analysis of a liniment containing the antifungal drug amorolfine (B1665469) demonstrates the simultaneous separation of Triacetin and the API, highlighting the need for optimized chromatographic conditions to ensure baseline resolution.[3]
Q4: How can I confirm if I have a co-elution problem?
Co-elution can be identified by:
-
Asymmetrical peak shapes: Look for shoulders or tailing on the peak of interest.
-
Inconsistent mass spectra across a single peak: If using a mass spectrometer, the spectra at the beginning, apex, and end of the peak should be identical for a pure compound.
-
Variable quantitative results: Poor reproducibility of analyte concentrations can be a sign of co-elution.
Troubleshooting Guides
Problem: Poor resolution between this compound and an analyte.
This guide provides a systematic approach to resolving co-elution. The primary goal is to modify the chromatographic parameters to improve the separation.
Step 1: Methodical Optimization of Mobile Phase
The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Organic Modifier: If using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can alter the elution profile.
-
Aqueous Phase pH: For ionizable analytes, adjusting the pH of the aqueous portion of the mobile phase can significantly change their retention time relative to the neutral this compound.
-
Additives: The addition of a small percentage of an acid, such as formic acid or phosphoric acid, can improve peak shape and influence selectivity. For MS compatibility, formic acid is generally preferred.[3]
Step 2: Gradient and Flow Rate Adjustment
Fine-tuning the gradient profile and flow rate can enhance separation.
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to resolve critical peak pairs.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
Step 3: Evaluation of Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Column Chemistry: If a standard C18 column is being used, consider a stationary phase with a different selectivity, such as a phenyl-hexyl or a cyano (CN) column.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) or core-shell particles offer higher efficiency, leading to sharper peaks and better resolution.
Step 4: Temperature Control
Column temperature can influence selectivity and viscosity of the mobile phase.
-
Temperature Adjustment: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for your separation. Increased temperature generally decreases retention times and can alter selectivity.
Experimental Protocols
Protocol 1: Systematic Approach to Resolving this compound Co-elution
This protocol outlines a methodical workflow for troubleshooting and resolving co-elution issues.
Initial Conditions:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detector: UV at 215 nm or Mass Spectrometer.[3]
Troubleshooting Workflow:
Caption: A logical workflow for resolving co-elution of this compound.
Data Presentation
Table 1: Example HPLC Method Parameters for Separation of Triacetin from an API
This table provides an example of a validated HPLC method for the simultaneous determination of Triacetin and other components in a pharmaceutical formulation.[3]
| Parameter | Condition |
| Column | Shimadzu VP-ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Citric acid-hydrochloric acid-sodium hydrate (B1144303) buffer (pH 3.0), acetonitrile, and methanol (32:30:38) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temp. | Not specified |
Table 2: Influence of Chromatographic Parameters on Resolution
This table summarizes the expected impact of adjusting various chromatographic parameters on peak resolution.
| Parameter Adjusted | Expected Impact on Resolution | Potential Trade-offs |
| Decrease Mobile Phase Strength | Increases retention, may improve resolution | Longer run times |
| Change Organic Modifier | Alters selectivity, can resolve peaks | May change elution order |
| Adjust Mobile Phase pH | Changes retention of ionizable compounds, can improve resolution | May affect peak shape if not buffered properly |
| Decrease Gradient Slope | Increases separation of closely eluting peaks | Longer run times |
| Decrease Flow Rate | Increases efficiency, improves resolution | Longer run times |
| Increase Column Temperature | Can change selectivity and decrease viscosity, potentially improving resolution | May decrease retention, potential for analyte degradation |
| Change Stationary Phase | Significant change in selectivity | Requires method re-validation |
| Decrease Particle Size | Increases efficiency, improves resolution | Higher backpressure |
Logical Relationships
The relationship between key chromatographic factors and peak resolution is crucial for effective troubleshooting.
Caption: Relationship between chromatographic factors and peak resolution.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Featuring Triacetin-d9 as a Robust Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that the measurements are accurate, reproducible, and fit for their intended purpose. A key component in achieving this reliability, particularly in chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an internal standard. This guide provides a comparative overview of analytical method validation, highlighting the use of Triacetin-d9 as an internal standard.
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as this compound, are often considered the "gold standard" as their behavior is nearly identical to the analyte, minimizing potential discrepancies.
This guide will compare a hypothetical, yet representative, validated LC-MS/MS method for the quantification of a common analyte using this compound as an internal standard against a method using a different internal standard for a similar analyte. The data presented is based on typical performance characteristics observed in validated bioanalytical methods.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for two different analytical methods. Method A represents the quantification of an analyte using this compound as the internal standard. Method B provides a comparison with an alternative internal standard for a similar analyte.
Method A: Analyte Quantification using this compound Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | ||
| Low QC (3 ng/mL) | +4.5% | Within ±15% (±20% at LLOQ) |
| Medium QC (500 ng/mL) | -2.1% | Within ±15% |
| High QC (800 ng/mL) | +1.8% | Within ±15% |
| Precision (% RSD) | ||
| Intra-day (n=6) | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day (3 runs) | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | ||
| Analyte | 92.5% | Consistent and reproducible |
| This compound (IS) | 94.1% | Consistent and reproducible |
Method B: Analyte Quantification using an Alternative Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Calibration Range | 5 - 2000 ng/mL | - |
| Correlation Coefficient (r²) | 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ||
| Low QC (15 ng/mL) | +8.2% | Within ±15% (±20% at LLOQ) |
| Medium QC (1000 ng/mL) | -5.7% | Within ±15% |
| High QC (1600 ng/mL) | +3.4% | Within ±15% |
| Precision (% RSD) | ||
| Intra-day (n=6) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day (3 runs) | ≤ 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | ||
| Analyte | 85.3% | Consistent and reproducible |
| Alternative IS | 88.9% | Consistent and reproducible |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. Below is a representative protocol for the validation of an LC-MS/MS method using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the this compound working solution (100 ng/mL) in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific analyte and this compound.
4. Validation Experiments
-
Linearity: Analyze a set of 8-10 calibration standards over the desired concentration range. Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression.
-
Accuracy and Precision: Analyze six replicates of low, medium, and high concentration QC samples on three separate days. Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.
-
Recovery: Compare the peak area of the analyte in pre-extracted spiked samples to post-extracted spiked samples at three different concentrations.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and the role of an internal standard.
A Comparative Guide to Deuterated Internal Standards for Glycerol and Related Compounds
In the realm of quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the accuracy and precision required in research and drug development. The primary role of an internal standard is to mimic the behavior of the target analyte throughout the entire analytical process, thereby correcting for variability in sample preparation, chromatographic separation, and instrument response.[1] This guide provides a detailed comparison of Triacetin-d9 with other deuterated internal standards, specifically Glycerol-d5 and Glycerol-¹³C₃, for the quantitative analysis of glycerol (B35011) and its acetylated derivatives (monoacetin and diacetin) in biological matrices.
Principle of Isotopic Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization.[2] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte, ensuring they behave similarly during the analytical workflow. This co-elution is crucial for effectively mitigating matrix effects, which are variations in analytical response caused by co-eluting components from the biological matrix.[1]
Comparison of Deuterated Internal Standards
The choice of a deuterated internal standard is critical and depends on the specific analyte(s) being quantified. For the analysis of glycerol and its esters, several options are available, each with distinct characteristics.
-
This compound: The deuterated form of glyceryl triacetate. As an ester of glycerol, it is structurally different from free glycerol. Its utility as an internal standard is theoretically better suited for the analysis of triacetin (B1683017) or other short-chain triglycerides. When used for glycerol analysis, its different chemical properties (size, polarity, and functional groups) may lead to variations in extraction recovery and chromatographic retention time compared to the analyte, potentially compromising its ability to perfectly compensate for analytical variability.
-
Glycerol-d5: A deuterated form of glycerol where five hydrogen atoms have been replaced by deuterium. It is chemically identical to glycerol, ensuring that it closely tracks the analyte during extraction, derivatization, and chromatographic separation. This makes it an excellent candidate for the precise quantification of glycerol.
-
Glycerol-¹³C₃: A stable isotope-labeled version of glycerol where the three carbon atoms are replaced with the carbon-13 isotope. Similar to Glycerol-d5, it is an ideal internal standard for glycerol analysis due to its chemical identity with the analyte. Carbon-13 labeling can sometimes be preferred to avoid any potential for chromatographic separation between the analyte and a highly deuterated standard, although this is generally minimal.
Quantitative Performance Data
| Performance Parameter | Glycerol-d5 / Glycerol-¹³C₃ | This compound |
| Analyte | Glycerol | Glycerol, Monoacetin, Diacetin |
| Matrix | Human Plasma | Data Not Available in Literature |
| Recovery | 99.7%[2] | Data Not Available in Literature |
| Intra-assay Variation (CV%) | <1.5%[2] | Data Not Available in Literature |
| Inter-assay Variation (CV%) | <6%[2] | Data Not Available in Literature |
Note: The absence of data for this compound in this context highlights a gap in publicly available, direct comparative studies for glycerol and its mono- and di-esters. The performance of an internal standard is application-specific and requires validation.
Experimental Protocols
Below is a detailed methodology for the determination of glycerol in human plasma, adapted from established GC-MS methods.[2][3] This protocol serves as a representative example of a validated bioanalytical workflow.
Protocol: Quantification of Glycerol in Human Plasma by GC-MS
-
Sample Preparation and Extraction:
-
To 100 µL of human plasma, add a known concentration of the internal standard (e.g., Glycerol-d5).
-
Deproteinize the sample by adding 200 µL of ice-cold acetone.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of glycerol and the internal standard.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless, 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of glycerol and the chosen internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known glycerol concentrations with a fixed amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of glycerol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Workflow and Pathway Visualizations
Bioanalytical Workflow for Glycerol Quantification
The following diagram illustrates a typical workflow for the quantification of glycerol in a biological matrix using a deuterated internal standard and GC-MS analysis.
Caption: A typical workflow for bioanalytical quantification using a deuterated internal standard.
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision based on the relationship between the standard and the analyte.
Caption: Logical relationship for selecting an internal standard for glycerol analysis.
Conclusion
For the quantitative analysis of free glycerol in biological matrices, stable isotope-labeled forms of glycerol, such as Glycerol-d5 and Glycerol-¹³C₃ , represent the gold standard. Their chemical identity with the analyte ensures the most accurate correction for analytical variability, as supported by published performance data demonstrating high recovery and precision.[2]
This compound , being a derivatized form of glycerol, is theoretically a less ideal internal standard for free glycerol analysis due to differences in its chemical and physical properties. This can lead to different behaviors during sample preparation and chromatography, potentially compromising quantification accuracy. However, this compound would be a more appropriate internal standard for the quantification of triacetin itself or other structurally similar short-chain triglycerides. The selection of the most suitable internal standard is paramount and should be guided by the specific analyte of interest and validated through rigorous experimental evaluation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Triacetin Bioanalysis: A Comparative Guide to Deuterated (Triacetin-d9) vs. Non-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the method.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[1] Stable isotope-labeled (SIL) internal standards, such as Triacetin-d9, are widely considered the gold standard for their ability to provide the most accurate and reliable data.[2]
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard like this compound is chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS.[1] Because their physicochemical properties are nearly identical, the analyte and the deuterated IS co-elute during chromatography and exhibit similar behavior during sample extraction and ionization, which is critical for effectively mitigating matrix effects.[1][3]
The Alternative: Non-Labeled Internal Standards
A non-labeled internal standard is a different chemical entity that is structurally similar to the analyte.[1] While often more readily available and less expensive, their physicochemical properties can differ from the analyte, leading to different chromatographic retention times and extraction recoveries.[1] These differences may result in inadequate compensation for matrix effects, potentially leading to less reliable quantitative data.[1] For Triacetin (B1683017) analysis, compounds like tripropionin (B86974) or dimethyl phthalate (B1215562) have been used as non-labeled internal standards in different applications.[3][4]
Performance Comparison: this compound vs. Non-Labeled IS
The following table summarizes the expected performance differences between using this compound and a hypothetical non-labeled internal standard (e.g., Tripropionin) for the bioanalysis of Triacetin. The data presented are representative values based on typical outcomes in bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Non-Labeled IS (e.g., Tripropionin) |
| Accuracy (% Bias) | -2% to +2% | -10% to +10% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 5% | ≤ 15% |
| Recovery Correction | Excellent | Variable |
| Selectivity | High | Moderate to High |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available |
Experimental Protocols
To objectively compare the performance of this compound and a non-labeled internal standard, a cross-validation study should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6]
Objective
To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method for Triacetin using a deuterated internal standard (this compound) versus a non-labeled internal standard.
Materials
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Triacetin analytical standard.
-
This compound.
-
Non-labeled internal standard (e.g., Tripropionin).
-
All necessary solvents and reagents for LC-MS/MS analysis.
Methodology
-
Preparation of Stock and Working Solutions : Prepare separate stock solutions of Triacetin, this compound, and the non-labeled IS. From these, prepare working solutions for spiking into the biological matrix.
-
Preparation of Calibration Standards and Quality Control (QC) Samples : Prepare two sets of calibration curves and QC samples (low, medium, and high concentrations) by spiking the blank matrix with Triacetin. One set will be used with this compound and the other with the non-labeled IS.
-
Sample Preparation : To each set of calibration standards, QCs, and blank matrix samples, add the corresponding internal standard at a constant concentration. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis : Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Evaluation :
-
Accuracy and Precision : Determine the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples for both sets of experiments.
-
Matrix Effect :
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A : Extract blank matrix and then spike with Triacetin and the respective IS at low and high concentrations.
-
Set B : Spike Triacetin and the respective IS at the same concentrations in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The CV of the IS-normalized MF should be calculated.[7]
-
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation and the logical relationship in choosing an appropriate internal standard.
Conclusion
While a non-labeled internal standard can be used for the bioanalysis of Triacetin if a deuterated standard is unavailable or cost-prohibitive, it is crucial to thoroughly validate the method to demonstrate its reliability.[2] However, for achieving the highest level of data quality, particularly for regulatory submissions, a deuterated internal standard such as this compound is the recommended choice.[1][2] Its ability to closely mimic the analyte's behavior provides superior correction for analytical variability, leading to more accurate and precise results.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. coresta.org [coresta.org]
- 4. Determination of triacetin in whole tobacco: T-311 - Canada.ca [canada.ca]
- 5. jddtonline.info [jddtonline.info]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
The Gold Standard in Quantitative Analysis: A Guide to Using Triacetin-d9
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for highly accurate and precise quantitative methods is paramount. When measuring the concentration of analytes like Triacetin, a common pharmaceutical excipient and plasticizer, the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable results. This guide provides a comprehensive overview of the use of Triacetin-d9, a deuterated analog of Triacetin, as an internal standard in quantitative assays, offering a blueprint for method development and validation.
While specific performance data for assays using this compound is not extensively published, this guide outlines the established principles and a detailed, generic protocol that researchers can adapt to develop and validate their own robust analytical methods.
The Power of Deuterated Internal Standards
Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. The key advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the non-labeled Triacetin. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in a mass spectrometer. By adding a known amount of this compound to every sample, standard, and quality control, it is possible to correct for variability that can be introduced at various stages of the analytical process, including:
-
Extraction Efficiency: Losses during sample preparation will affect both the analyte and the internal standard equally.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting matrix components will be the same for both compounds.
-
Instrumental Variability: Fluctuations in injection volume or detector response are normalized.
By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved compared to using an external standard or no internal standard at all.
Experimental Protocol: A Roadmap to a Validated Assay
This section provides a detailed, albeit generic, protocol for the development and validation of a quantitative assay for Triacetin using this compound as an internal standard. This protocol can be adapted for either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
Triacetin (analytical standard)
-
This compound (internal standard)
-
Solvents (e.g., methanol (B129727), acetonitrile (B52724), water, ethyl acetate) of appropriate purity (e.g., HPLC or LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for LC-MS mobile phase modification)
-
Biological matrix (e.g., plasma, serum, tissue homogenate) if applicable
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Triacetin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Triacetin by serial dilution of the primary stock solution. These will be used to spike into the matrix to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a consistent and appropriate detector response.
Sample Preparation
The goal of sample preparation is to extract Triacetin and this compound from the sample matrix while removing interfering components. Common techniques include:
-
Protein Precipitation (for biological samples):
-
To a 100 µL aliquot of the sample (e.g., plasma), add the internal standard working solution.
-
Add 3 volumes of cold acetonitrile or methanol to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
-
Liquid-Liquid Extraction:
-
To a known volume of the sample, add the internal standard working solution.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to facilitate extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute as described above.
-
-
Solid-Phase Extraction: This technique can provide a cleaner extract and is suitable for more complex matrices. The choice of sorbent will depend on the properties of Triacetin.
Chromatographic and Mass Spectrometric Conditions
For LC-MS/MS:
-
Chromatographic Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization, is typically used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Triacetin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor-to-product ion transitions for both Triacetin and this compound need to be optimized.
-
For GC-MS:
-
Chromatographic Column: A non-polar or mid-polar capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Split or splitless injection can be used depending on the required sensitivity.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for Triacetin and this compound.
-
Method Validation
A comprehensive method validation should be performed according to relevant guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation: Template for Validation Summary
The following tables provide a template for summarizing the quantitative data from a method validation study.
Table 1: Accuracy and Precision
| Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| Intra-day | ||||
| LLOQ | ||||
| Low QC | ||||
| Mid QC | ||||
| High QC | ||||
| Inter-day | ||||
| LLOQ | ||||
| Low QC | ||||
| Mid QC | ||||
| High QC |
Table 2: Linearity of Calibration Curve
| Parameter | Result |
| Calibration Range (ng/mL) | |
| Regression Equation | |
| Correlation Coefficient (r²) | |
| Weighting Factor |
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental principle of using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard is a powerful strategy for developing highly accurate and precise quantitative assays for Triacetin. While publicly available, detailed validation reports are scarce, the principles and protocols outlined in this guide provide a solid foundation for researchers to establish and validate their own methods. By following a systematic approach to method development and validation, and by leveraging the benefits of a deuterated internal standard, scientists can ensure the generation of high-quality, reliable data for their research and development activities.
A Comparative Guide to Analytical Methods Utilizing Triacetin-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods employing Triacetin-d9 as an internal standard for the quantification of Triacetin. Due to the absence of direct inter-laboratory comparison studies, this document collates data from various validated methods to present a "virtual" inter-laboratory performance assessment. The information herein is intended to assist researchers in evaluating and selecting appropriate methodologies for their specific applications.
This compound, the deuterated analog of Triacetin, serves as an ideal internal standard for mass spectrometry-based quantification.[1][2][3] Its chemical and physical properties closely mimic that of the analyte, Triacetin, ensuring similar behavior during sample preparation and analysis, which is crucial for correcting variations and improving the accuracy and precision of quantitative results.[4]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of Triacetin. While these methods did not all explicitly use this compound, they employed internal standards and underwent rigorous validation, providing a strong indication of the performance achievable with a deuterated internal standard like this compound.
Table 1: Gas Chromatography (GC) Method Performance
| Parameter | Method A (GC-FID)[5] | Method B (GC with Internal Standard)[6] |
| Linearity (R²) | > 0.998 | Not Specified |
| Limit of Detection (LOD) | 100 µg/mL | 0.00037 mg/mL |
| Limit of Quantitation (LOQ) | 300 µg/mL | Not Specified |
| Precision (RSD) | < 1.78% (Inter-day) | 2.2% |
| Accuracy (Recovery) | Not Specified | 97.3% - 103.7% |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Method C (HPLC-PDA)[7] |
| Linearity (R²) | 0.9995 |
| Precision (RSD) | < 2.80% |
| Accuracy (Recovery) | 99.72% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for GC and LC-MS/MS analysis of Triacetin, incorporating the use of an internal standard like this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is adapted from a validated method for the determination of impurities in Triacetin and is suitable for quantifying Triacetin using this compound as an internal standard.[5]
-
Sample Preparation:
-
Accurately weigh the sample containing Triacetin.
-
Add a known amount of this compound internal standard solution.
-
Dilute with methanol (B129727) to the final concentration.
-
-
GC-FID Conditions:
-
Column: DB-624 capillary column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of Triacetin to the peak area of this compound against the concentration of Triacetin standards.
-
The concentration of Triacetin in the samples is determined from this calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general representation of a method for the quantification of small molecules in a biological matrix and can be adapted for Triacetin analysis using this compound.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform a protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Triacetin and this compound would need to be determined.
-
-
Quantification:
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve prepared in the same matrix.
-
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of experimental procedures. The following diagrams, generated using Graphviz (DOT language), depict the typical workflows for sample analysis using an internal standard.
References
The Gold Standard of Quantification: A Comparative Guide to Deuterated (Triacetin-d9) and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest echelons of accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. While both deuterated (e.g., Triacetin-d9) and Carbon-13 (¹³C)-labeled compounds are mainstays, a detailed examination of their performance characteristics reveals significant differences. This guide provides an objective, data-driven comparison to inform the selection of the optimal internal standard for rigorous bioanalytical applications.
The ideal internal standard (IS) is a close chemical and physical mimic of the analyte of interest, differing only in mass. This ensures it tracks the analyte through sample preparation, chromatography, and ionization, thereby accurately correcting for variations. Stable isotope-labeled (SIL) internal standards, such as deuterated and ¹³C-labeled versions of the analyte, are considered the gold standard. However, the choice of isotope can introduce subtle but critical performance differences.
Key Performance Parameters: A Head-to-Head Comparison
Experimental evidence consistently demonstrates the superior performance of ¹³C-labeled internal standards over their deuterated counterparts in key analytical parameters. The following table summarizes quantitative data and key findings from various studies.
| Parameter | Deuterated (²H) Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2] This "isotope effect" is more pronounced in high-resolution liquid chromatography (LC) separations.[1][3] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study noted a potential 40% error in an example.[4] Another study reported a mean bias of 96.8% with a standard deviation of 8.6% when using an analogous IS, which can have similar issues to a poorly co-eluting deuterated IS.[5] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a SIL-IS.[5] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][6] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Deuterium labels can sometimes be susceptible to back-exchange with protons from the solvent or matrix, especially if placed on exchangeable sites (-OH, -NH).[4][7] | ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring greater stability.[7][8] | ¹³C-labeled standards provide greater confidence in the stability of the label throughout the analytical workflow.[7] |
Experimental Workflow for Quantitative Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Detailed Experimental Protocols
While specific parameters should be optimized for the analyte and instrument, the following provides a general protocol for a quantitative LC-MS/MS assay.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of the analyte and the internal standard (this compound or ¹³C-IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Generate calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
2. Sample Preparation (Protein Precipitation Example)
-
To a 50 µL aliquot of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the internal standard working solution.[9]
-
Vortex briefly to mix.
-
Add a protein precipitating agent, such as 3 volumes of acetonitrile (B52724) containing 0.1% formic acid.[9]
-
Vortex vigorously to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.[10]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the analyte's properties.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[9]
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard.[9]
-
4. Data Processing and Quantification
-
Integrate the chromatographic peak areas for the analyte and the internal standard in each sample.[9]
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).[9]
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a suitable regression model (e.g., weighted linear regression).[9]
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[9]
Conclusion: The Superior Choice for Accuracy
While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices where matrix effects and chromatographic resolution are significant challenges.[1][3] For high-stakes applications in drug development and clinical research, where data integrity is paramount, ¹³C-labeled internal standards represent the gold standard for achieving the highest levels of accuracy and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. myadlm.org [myadlm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Kinetic Isotope Effect of Triacetin-d9 in Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, understanding a compound's metabolic fate is paramount. The use of stable isotope-labeled compounds, particularly deuterated analogs, has become an invaluable tool in these investigations.[1] Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can significantly alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect (KIE).[2] This guide provides a comprehensive comparison of Triacetin-d9 and its unlabeled counterpart, exploring the theoretical underpinnings of the KIE in the context of triacetin (B1683017) metabolism, presenting surrogate experimental data from analogous compounds, and detailing the methodologies required to empirically evaluate these effects.
The Deuterium Kinetic Isotope Effect: A Fundamental Overview
The basis of the kinetic isotope effect lies in the greater mass of deuterium compared to hydrogen. This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[7] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic transformation.[8] This effect is most pronounced in reactions where a C-H bond is broken, such as in oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[9] While the primary metabolism of triacetin is hydrolysis of the ester bond, not direct C-H bond cleavage, secondary KIEs can still be observed.
Comparative Metabolic Stability: Triacetin vs. This compound
Although direct experimental data for the KIE of this compound is lacking, we can infer the potential effects based on studies of other deuterated compounds. For instance, deuteration of the N-methyl group in enzalutamide (B1683756) resulted in a significant decrease in its in vitro intrinsic clearance in both rat and human liver microsomes, with a KIE (kH/kD) value of approximately 2.[10] This indicates that the metabolic rate of the deuterated compound was halved.
The following table summarizes the expected differences in metabolic parameters between triacetin and this compound, based on the principles of KIE and data from surrogate deuterated compounds.
| Parameter | Triacetin (Unlabeled) | This compound | Expected Outcome and Rationale |
| In Vitro Half-Life (t½) in Liver Microsomes/Hepatocytes | Shorter | Longer | Deuteration of the acetyl groups is expected to slow the rate of enzymatic hydrolysis by esterases, leading to a longer half-life. The magnitude of this effect would need to be determined experimentally. |
| In Vitro Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism for this compound would result in a lower intrinsic clearance. Based on surrogate data, a 2-fold or greater reduction is plausible.[10] |
| In Vivo Plasma Half-Life (t½) | Shorter | Potentially Longer | A reduced rate of hydrolysis in vivo would lead to a longer plasma half-life for this compound. |
| Area Under the Curve (AUC) | Lower | Potentially Higher | Slower clearance of this compound would result in a greater overall systemic exposure, reflected by a higher AUC.[10] |
| Formation of Metabolites (Glycerol and Acetic Acid) | Faster | Slower | The rate of appearance of the primary metabolites, glycerol (B35011) and acetic acid (or deuterated acetic acid), would be slower for this compound. |
Experimental Protocols for Evaluating the Kinetic Isotope Effect
To empirically determine the KIE of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of disappearance of triacetin and this compound in the presence of liver microsomes or hepatocytes.
Materials:
-
Triacetin and this compound
-
Liver microsomes (human, rat, or other species of interest) or cryopreserved hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching the reaction
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation of Working Solutions: Prepare stock solutions of triacetin and this compound in a suitable solvent (e.g., DMSO). Further dilute with incubation buffer to the desired final concentrations.
-
Incubation Setup: In a 96-well plate, add the liver microsome or hepatocyte suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the working solutions of triacetin or this compound to their respective wells to start the reaction. For microsomal assays, add the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[11]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compounds (triacetin and this compound) and the internal standard.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life can be calculated as t½ = 0.693/k. The intrinsic clearance (CLint) can also be determined from these data. The KIE is calculated as the ratio of the clearance of triacetin to that of this compound (KIE = CLint(H)/CLint(D)).[10]
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of triacetin and this compound in an animal model (e.g., rats or mice).
Materials:
-
Triacetin and this compound
-
Animal model (e.g., male Sprague-Dawley rats)
-
Dosing vehicle (e.g., saline or a suitable formulation)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing: Administer triacetin and this compound to separate groups of animals via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract the plasma samples to isolate the analytes (triacetin, this compound, and their metabolites) and the internal standard.
-
LC-MS/MS Analysis: Quantify the concentrations of triacetin and this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) for both compounds. The in vivo KIE can be assessed by comparing the clearance values.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of triacetin hydrolysis.
Caption: Experimental workflow for evaluating the KIE of this compound.
Conclusion
The strategic use of deuteration is a powerful tool in drug development to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[12] While direct comparative data on the kinetic isotope effect of this compound is not yet available, the principles of KIE and evidence from other deuterated compounds strongly suggest that this compound will exhibit a slower rate of hydrolysis compared to its unlabeled counterpart. This would translate to a longer half-life and increased systemic exposure. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically quantify these effects. Such studies are crucial for a comprehensive understanding of the disposition of deuterated compounds and for leveraging the benefits of the kinetic isotope effect in pharmaceutical research.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolism of triacetin-derived acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digestion and absorption of triacetin, a short-chain triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscientia.de [bioscientia.de]
- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Method Transfer Considerations for Bioanalytical Assays Utilizing Triacetin-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of bioanalytical methods between laboratories is a critical step in drug development, ensuring data consistency and integrity. When the assay employs a stable isotope-labeled (SIL) internal standard, such as Triacetin-d9, specific considerations must be addressed to maintain assay performance. This guide provides a comparative overview of using this compound versus a non-deuterated (analog) internal standard, supported by illustrative experimental data and detailed protocols to facilitate a seamless method transfer.
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is crucial for correcting analytical variability. The ideal IS mimics the analyte's behavior throughout sample preparation and analysis.[1] SIL internal standards, like this compound, are the "gold standard" because they are structurally identical to the analyte, differing only in isotopic composition.[1] This near-identical physicochemical profile ensures they co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more accurate and precise quantification compared to structural analogs.[1]
Performance Comparison: this compound vs. Analog Internal Standard
To illustrate the performance differences, consider the following validation data for a hypothetical LC-MS/MS assay for Triacetin in human plasma, comparing this compound to a structural analog internal standard (e.g., Tripropionin).
Table 1: Comparison of Precision and Accuracy
| Internal Standard | QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 5.1 | 102 | 3.5 |
| Mid | 50 | 49.5 | 99 | 2.8 | |
| High | 400 | 404 | 101 | 2.1 | |
| Analog IS | Low | 5 | 5.8 | 116 | 9.2 |
| Mid | 50 | 47.2 | 94.4 | 7.5 | |
| High | 400 | 415 | 103.8 | 6.8 |
Table 2: Matrix Effect and Recovery Comparison
| Internal Standard | Parameter | Low QC (ng/mL) | High QC (ng/mL) |
| This compound | Matrix Factor | 1.03 | 1.01 |
| Recovery (%) | 92 | 94 | |
| IS-Normalized Matrix Factor (%CV) | 2.5 | 2.1 | |
| Analog IS | Matrix Factor | 1.25 | 1.18 |
| Recovery (%) | 78 | 81 | |
| IS-Normalized Matrix Factor (%CV) | 11.8 | 9.7 |
The data clearly demonstrates the superior performance of this compound, with better accuracy, precision, and more effective compensation for matrix effects and recovery variability.
Experimental Protocols
A successful method transfer relies on well-documented and robust experimental protocols.
LC-MS/MS Method for Triacetin Quantification in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the working internal standard solution (this compound or analog IS).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Triacetin: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Analog IS: Precursor ion > Product ion (specific m/z values to be determined).
-
Method Transfer Protocol
A comprehensive method transfer protocol should be established prior to initiating the transfer. This document should detail the scope, responsibilities of the transferring and receiving laboratories, materials and instruments to be used, the analytical procedure, experimental design, and acceptance criteria.[2][3]
Key Method Transfer Experiments:
-
Comparative Testing: Both the transferring and receiving laboratories analyze the same set of samples (e.g., calibration standards, QCs, and incurred samples).[4]
-
Precision and Accuracy: The receiving laboratory demonstrates the ability to meet the pre-defined precision and accuracy acceptance criteria.
-
Matrix Effect Evaluation: Assess the influence of the biological matrix on the ionization of the analyte and internal standard.[5][6]
-
Stability Assessment: Confirm the stability of Triacetin and this compound under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7][8]
Acceptance Criteria:
Acceptance criteria should be based on the validation data from the transferring laboratory and regulatory guidelines.[3][9] For example, the mean accuracy of the QCs at the receiving site should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Visualizing Workflows and Relationships
Clear diagrams of workflows and logical relationships are essential for understanding and successfully executing a method transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 3. gmpsop.com [gmpsop.com]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gmpsop.com [gmpsop.com]
Performance of Triacetin-d9 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate quantification, especially when dealing with complex biological matrices. This guide provides a comprehensive overview of the role and expected performance of Triacetin-d9 as an internal standard in various sample matrices, comparing its utility with alternative standards and underscoring the importance of rigorous method validation.
This compound, a deuterated analog of Triacetin, is an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1]. Its chemical and physical properties closely mimic those of the unlabeled analyte, Triacetin. This similarity ensures that it behaves comparably during sample preparation, extraction, and chromatographic separation, thereby effectively compensating for variations in sample handling and matrix-induced signal suppression or enhancement[2].
Comparative Performance Insights
While specific quantitative performance data for this compound in various biological matrices is not extensively published in publicly available literature, we can infer its expected performance based on the well-established principles of using stable isotope-labeled internal standards in bioanalysis. The primary advantage of using a deuterated standard like this compound is its ability to co-elute with the analyte of interest, providing the most accurate correction for matrix effects and variability in instrument response.
Table 1: Expected Performance Characteristics of this compound in Different Sample Matrices
| Parameter | Plasma | Urine | Food Matrices | Alternative Internal Standards (e.g., structural analogs) |
| Recovery | Expected to be high and consistent, tracking the recovery of Triacetin. | High, but potentially more variable than plasma due to diverse urine composition. | Dependent on the specific food matrix and extraction method. | May exhibit different extraction efficiencies, leading to less accurate quantification. |
| Matrix Effect | Minimal, as this compound co-elutes and experiences similar ionization effects as Triacetin. | Effectively compensated for, despite the high variability and complexity of the urine matrix[3]. | Can be significant, but this compound helps to mitigate quantification errors. | More susceptible to differential matrix effects, potentially compromising accuracy. |
| Linearity (r²) | Expected to be ≥ 0.99 over a wide dynamic range. | Expected to be ≥ 0.99, though matrix complexity can sometimes affect the lower limit of quantification. | Generally expected to be ≥ 0.99, with appropriate sample preparation. | May show good linearity, but the accuracy of the slope can be affected by differential matrix effects. |
| Precision (%RSD) | Expected to be low (<15%) for both intra- and inter-day assays. | Expected to be low (<15%), demonstrating the robustness of the method. | Expected to be low (<15%) with a validated extraction procedure. | Precision may be acceptable, but accuracy can be lower compared to using a stable isotope-labeled standard. |
Experimental Methodologies: A General Framework
The following protocols outline the general steps involved in the quantification of Triacetin in biological matrices using this compound as an internal standard. It is crucial to note that these are generalized procedures and must be optimized and validated for each specific application and matrix.
Key Experiment 1: Quantification of Triacetin in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Triacetin and this compound would need to be determined and optimized.
Key Experiment 2: Quantification of Triacetin in Urine by GC-MS
1. Sample Preparation:
-
To 500 µL of urine, add 20 µL of this compound internal standard solution.
-
Perform liquid-liquid extraction (LLE) by adding 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent for GC injection (e.g., ethyl acetate).
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) of characteristic ions for Triacetin and this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates a typical process for the analysis of Triacetin in a biological matrix using an internal standard.
Signaling Pathways and Logical Relationships
The logic behind using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates this relationship.
References
The Gold Standard in Regulated Bioanalysis: A Justification for Using Triacetin-d9 as an Internal Standard
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity, reliability, and regulatory acceptance. This guide provides an objective comparison of Triacetin-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative non-deuterated standards. Supported by established principles of bioanalytical method validation, this document will demonstrate the scientific and regulatory justification for selecting this compound for the quantitative analysis of Triacetin or other structurally similar small polar molecules.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting the variability inherent in the analytical workflow, from sample preparation to detection.[1] The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation.[2] This ensures accurate compensation for matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-IS as the gold standard in regulated bioanalysis, a stance harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5]
This compound, the deuterium-labeled analogue of Triacetin, embodies the ideal characteristics of an internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte throughout the entire analytical process.[5] This guide will present a detailed comparison, experimental protocols, and logical workflows to provide a comprehensive justification for its use.
Comparative Performance: this compound vs. Non-Deuterated Alternatives
| Performance Parameter | This compound (Deuterated IS) | Structural Analogue (Non-Deuterated IS) | Justification |
| Accuracy (% Bias) | Expected: ± 5% | Can be > ± 15% | Near-identical chemical and physical properties to the analyte ensure more accurate correction for variability.[3] |
| Precision (% CV) | Expected: < 10% | Can be > 15% | Co-elution and identical response to matrix effects lead to lower variability in measurements. |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions and matrices.[5] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.[6] |
| Regulatory Acceptance | Preferred ("Gold Standard") | Acceptable only if SIL-IS is not available | Regulatory guidelines strongly recommend the use of stable isotope-labeled internal standards.[4] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The benefits in data quality and regulatory compliance often outweigh the higher initial cost.[5] |
Logical Workflow for Internal Standard Selection in Regulated Bioanalysis
The decision to use a deuterated internal standard like this compound is a logical process driven by the need for the highest data quality in a regulated environment. The following diagram illustrates the decision-making workflow.
Caption: Decision workflow for internal standard selection in regulated bioanalysis.
Experimental Protocol: Quantification of Triacetin in Human Plasma using this compound by LC-MS/MS
This protocol outlines a typical bioanalytical method for the quantification of Triacetin in human plasma, employing this compound as the internal standard.
1. Materials and Reagents
-
Triacetin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triacetin and this compound in methanol.
-
Calibration Standard Working Solutions: Serially dilute the Triacetin stock solution with 50/50 (v/v) acetonitrile/water to prepare working solutions for calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50/50 (v/v) acetonitrile/water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for Triacetin and this compound.
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Quantify the unknown samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioanalytical workflow using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in the regulated bioanalysis of Triacetin or structurally related analytes is strongly justified by established scientific principles and regulatory expectations. Its near-identical physicochemical properties to the analyte ensure superior accuracy, precision, and reliability by effectively compensating for variability during sample preparation and analysis, particularly matrix effects. While the initial cost may be higher than that of non-deuterated alternatives, the investment is warranted by the generation of high-quality, defensible data that meets the stringent requirements of regulatory submissions. For any laboratory conducting regulated bioanalysis, the adoption of deuterated internal standards like this compound is not merely a best practice but a critical component in ensuring the integrity and validity of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Proper Disposal of Triacetin-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Triacetin-d9.
This compound, the deuterated form of Triacetin, is a non-hazardous substance according to available safety data sheets for its non-deuterated counterpart.[1] However, it is imperative to manage its disposal as a chemical waste to ensure environmental protection and adherence to regulations. The disposal protocol for this compound should align with guidelines for non-hazardous organic solvent waste.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any vapors. Although Triacetin is not classified as hazardous, good laboratory practices should always be observed.[1][2][3]
Disposal Procedures
The primary route for the disposal of this compound is through a licensed chemical waste disposal company.[2] It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Identification and Classification: While Triacetin is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a chemical waste.[4] The deuteration of the molecule does not alter its fundamental chemical properties in a way that would change its waste classification. Always consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled container.
-
The container should be compatible with organic solvents.
-
One specific institutional guideline suggests collection in an "Organic solvent carboy, white".[5]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's chemical safety office.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and an indication that it is non-hazardous waste. Accurate labeling is crucial for proper handling and disposal by waste management personnel.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the waste. Follow their specific procedures for requesting a waste pickup.
Regulatory Framework
The disposal of all chemical waste, including non-hazardous substances, is governed by federal, state, and local regulations.[4][6][7] The U.S. Environmental Protection Agency (EPA) sets the overarching framework under RCRA, which mandates a "cradle-to-grave" management system for hazardous wastes.[4] While this compound is not federally classified as hazardous, state and local regulations may have more stringent requirements.[6] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[4]
Spill and Leak Procedures
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[8] Place the absorbed material into a suitable, sealed container for disposal.[8][9] Ensure the area is well-ventilated. For large spills, contact your institution's EHS for assistance.
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. redox.com [redox.com]
- 9. carlroth.com [carlroth.com]
Essential Safety and Handling of Triacetin-d9 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents like Triacetin-d9 is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets for Triacetin, which is chemically analogous to this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | - Safety glasses with side shields[1] - Chemical goggles[1][2] - Face shield (as needed)[2] | To prevent eye contact with splashes or mists. |
| Hand Protection | - Impervious gloves (e.g., Nitrile rubber)[2] - Minimum layer thickness: 0.11 mm[2][3] - Breakthrough time: > 480 min[2][3] | To avoid skin contact. Gloves should be inspected before use and disposed of properly.[3] |
| Skin/Body Protection | - Laboratory coat[4] - Impervious clothing[2] - Chemical apron (PVC)[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | - Not normally required with adequate ventilation[1][2] - Use in a well-ventilated area[1][4] - If ventilation is inadequate, use an approved respirator (e.g., FFP2 type filter)[2] | To minimize inhalation of vapors or mists, especially in enclosed spaces. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4] The recommended storage temperature is between 5°C and 25°C (41°F–77°F).[4]
-
Keep containers tightly sealed to prevent contamination and absorption of atmospheric moisture, which can lead to H-D exchange.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, such as a fume hood.[1][4]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Use clean, dry equipment for transferring the product.[4]
-
Avoid eating, drinking, or smoking in the handling area.[1][2][4]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Spill Management:
-
In case of a small spill, absorb the liquid with inert materials like sand, earth, or vermiculite.[1][2]
-
Place the absorbed material into a clean, dry, and sealed container for disposal.[1]
-
For larger spills, evacuate the area and prevent the spill from entering drains or waterways.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not pour down the drain.
-
Contaminated Materials: Absorbent materials, used gloves, and other contaminated disposable items should be placed in a sealed container and disposed of as chemical waste.
-
Empty Containers: Do not reuse empty containers. Dispose of them in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
